molecular formula C20H16FN7OS B1191782 INCB054828

INCB054828

Cat. No.: B1191782
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor this compound binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origin of Product

United States

Foundational & Exploratory

INCB054828 (Pemigatinib): A Deep Dive into its Mechanism of Action in Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

INCB054828, also known as pemigatinib (brand name Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive overview of the mechanism of action of pemigatinib in cholangiocarcinoma (CCA), a malignancy of the bile ducts. Specifically, it details the molecular interactions, downstream signaling consequences, and clinical efficacy of pemigatinib in patients with CCA harboring FGFR2 gene fusions or rearrangements. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted therapy.

Introduction to Cholangiocarcinoma and the Role of FGFR Signaling

Cholangiocarcinoma is an aggressive and often fatal cancer with limited treatment options in the advanced setting.[1][2] A subset of intrahepatic cholangiocarcinoma (iCCA), accounting for approximately 10-15% of cases, is characterized by genetic alterations in the fibroblast growth factor receptor 2 (FGFR2) gene, most commonly gene fusions.[1][3] These genetic aberrations lead to the constitutive activation of the FGFR2 signaling pathway, which drives key oncogenic processes such as cell proliferation, survival, and angiogenesis.[1][3][4]

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[4] Key downstream pathways activated by FGFRs include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, all of which are critical for cell growth and survival.[4] In cholangiocarcinoma with FGFR2 fusions, the fusion partner protein forces ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, leading to uncontrolled tumor growth.[4][5]

This compound (Pemigatinib): A Selective FGFR Inhibitor

Pemigatinib is a small molecule, ATP-competitive inhibitor that potently and selectively targets FGFR1, 2, and 3.[6][7][8] By binding to the ATP-binding pocket of the FGFR kinase domain, pemigatinib prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[4] This targeted inhibition effectively blocks the oncogenic signaling driven by aberrant FGFR activation in cholangiocarcinoma cells harboring FGFR2 fusions.[4]

Biochemical and Cellular Potency

Preclinical studies have demonstrated the high potency and selectivity of pemigatinib for FGFRs.

TargetIC50 (nM)Reference(s)
FGFR10.4[4][6][7][8]
FGFR20.4 - 0.5[4][6][7][8]
FGFR31.0 - 1.2[4][6][7][8]
FGFR430[4][7][8]
VEGFR2 (KDR)182[6]
c-Kit266[6]

In cellular assays, pemigatinib has been shown to inhibit the growth of cholangiocarcinoma cell lines with FGFR2 fusions at low nanomolar concentrations.

Cell Line/ModelIC50/GI50 (nM)NoteReference(s)
PDC-DUC18828 (Patient-Derived Cell Line)4FGFR2 fusion-positive[9]
PDO-DUC18828 (Patient-Derived Organoid)2FGFR2 fusion-positive[9]
SSP25 (ICC cell line)>400FGFR wildtype[9]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway in Cholangiocarcinoma

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by pemigatinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binding & Dimerization PLCg PLCγ FGFR2->PLCg FRS2 FRS2 FGFR2->FRS2 Phosphorylation PI3K PI3K FGFR2->PI3K STAT STAT FGFR2->STAT Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Pemigatinib Pemigatinib (this compound) Pemigatinib->FGFR2 Inhibition of Autophosphorylation

Caption: FGFR2 signaling pathway in cholangiocarcinoma and inhibition by pemigatinib.

Experimental Workflow for Assessing Pemigatinib Activity

The following diagram outlines a typical preclinical workflow to evaluate the efficacy of an FGFR inhibitor like pemigatinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Culture of FGFR2-fusion and Wild-type CCA Cell Lines Biochemical_Assay->Cell_Culture Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, AlamarBlue) Cell_Culture->Viability_Assay Western_Blot Western Blot for Downstream Signaling (p-FGFR, p-ERK, etc.) Cell_Culture->Western_Blot Xenograft Establishment of CCA Xenograft Models (Patient-Derived or Cell Line) Viability_Assay->Xenograft Western_Blot->Xenograft Treatment Oral Administration of Pemigatinib Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement and Survival Analysis Treatment->Tumor_Measurement Resistance_Mechanisms Pemigatinib Pemigatinib FGFR2_Fusion FGFR2 Fusion Protein Pemigatinib->FGFR2_Fusion Inhibition Tumor_Regression Tumor Regression FGFR2_Fusion->Tumor_Regression Acquired_Resistance Acquired Resistance Tumor_Regression->Acquired_Resistance Selective Pressure Secondary_Mutations Secondary FGFR2 Kinase Domain Mutations Acquired_Resistance->Secondary_Mutations Bypass_Signaling Activation of Bypass Signaling Pathways (e.g., RAS mutations) Acquired_Resistance->Bypass_Signaling Tumor_Progression Tumor Progression Secondary_Mutations->Tumor_Progression Bypass_Signaling->Tumor_Progression

References

Pemigatinib: A Deep Dive into its FGFR Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib (trade name Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of malignancies, most notably cholangiocarcinoma.[1][3] Pemigatinib functions as an ATP-competitive inhibitor, targeting the kinase domain of FGFRs to block downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] This technical guide provides an in-depth analysis of the FGFR selectivity profile of pemigatinib, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades.[1][3] Key pathways implicated in cancer progression include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1] Genetic alterations can lead to constitutive, ligand-independent activation of these receptors, promoting uncontrolled cell growth.[1] Pemigatinib selectively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation, thereby inhibiting these oncogenic signals.[1][2]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription MAPK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCγ->IP3_DAG IP3_DAG->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

Caption: Simplified FGFR Signaling Pathway and Point of Pemigatinib Inhibition.

Quantitative Selectivity Profile

The potency and selectivity of pemigatinib have been characterized through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases. The data clearly demonstrates high potency against FGFR1, 2, and 3, with significantly weaker activity against FGFR4 and other related kinases.

Table 1: Pemigatinib IC50 Values for FGFR Isoforms

Target KinaseAssay TypeIC50 (nM)Reference
FGFR1Cell-free / Enzymatic0.4[4][5]
FGFR2Cell-free / Enzymatic0.5[4][5]
FGFR3Cell-free / Enzymatic1.2[5]
FGFR4Cell-free / Enzymatic30[4][5]

Table 2: Pemigatinib Selectivity Against Other Kinases

Target KinaseAssay TypeIC50 (nM)Reference
VEGFR2 (KDR)Biochemical<1,000[4]
c-KITBiochemical<1,000[4]
Other 54 kinasesBiochemical>10,000[4]

Note: The data indicates that among 56 kinases tested, only VEGFR2 (KDR) and c-KIT were inhibited with an IC50 value below 1,000 nM, highlighting pemigatinib's high selectivity for the FGFR family.[4]

Experimental Protocols

The determination of kinase inhibitor potency (IC50) is typically performed using in vitro biochemical assays. These assays measure the enzymatic activity of purified kinases in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for two common, representative assay platforms.

Methodology 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced, and thus, kinase activity.[5][6]

Materials:

  • Purified recombinant human FGFR enzyme

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Pemigatinib (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of pemigatinib in the kinase assay buffer. Prepare a solution containing the FGFR enzyme and its substrate in the assay buffer. Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase).

  • Kinase Reaction: To the wells of a 384-well plate, add the pemigatinib dilutions. Add the enzyme/substrate mixture to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the pemigatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of pemigatinib that inhibits 50% of the kinase activity.[7]

Methodology 2: LanthaScreen® TR-FRET Kinase Binding Assay

This assay measures the binding of an inhibitor to the kinase's ATP pocket through a time-resolved fluorescence resonance energy transfer (TR-FRET) mechanism.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that also binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[1][3]

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) recombinant human FGFR enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Pemigatinib (serially diluted)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Multi-well plates suitable for fluorescence readings

  • TR-FRET capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of pemigatinib in the kinase buffer. Prepare a mixture of the FGFR enzyme and the Eu-labeled antibody in the buffer. Prepare the tracer solution.

  • Assay Assembly: In a multi-well plate, add the pemigatinib dilutions. Add the kinase/antibody mixture. Add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[3]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the pemigatinib concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of pemigatinib required to displace 50% of the tracer.[1]

Kinase_Inhibitor_Profiling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Purified Kinase - Substrate & ATP - Test Compound (Pemigatinib) - Assay Buffer Serial_Dilution Perform Serial Dilution of Pemigatinib Reagents->Serial_Dilution Assay_Plate Dispense into Multi-well Plate: 1. Pemigatinib Dilutions 2. Kinase/Substrate Mix 3. ATP (to start reaction) Serial_Dilution->Assay_Plate Incubate_Reaction Incubate at Room Temp (e.g., 60 min) Assay_Plate->Incubate_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™ or TR-FRET reagents) Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Development Add_Detection_Reagent->Incubate_Detection Read_Plate Read Plate (Luminometer or TR-FRET Reader) Incubate_Detection->Read_Plate Generate_Curve Generate Dose-Response Curve Read_Plate->Generate_Curve Calculate_IC50 Calculate IC50 Generate_Curve->Calculate_IC50

Caption: General Experimental Workflow for Determining Kinase Inhibitor IC50.

Conclusion

Pemigatinib is a highly potent and selective inhibitor of FGFR1, 2, and 3, with substantially lower activity against FGFR4 and a wide range of other kinases. This selectivity profile is critical to its therapeutic efficacy in cancers driven by aberrant FGFR signaling, while potentially mitigating off-target effects. The quantitative assessment of its inhibitory activity is robustly determined through established biochemical assays, such as luminescence-based ADP detection and TR-FRET binding assays, which form the foundation of kinase inhibitor profiling in drug discovery. This detailed understanding of pemigatinib's selectivity is paramount for researchers and clinicians working to optimize its use in precision oncology.

References

The Discovery and Development of INCB054828 (Pemigatinib): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

INCB054828, now widely known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Developed by Incyte Corporation, this small molecule inhibitor has emerged as a significant therapeutic agent in the landscape of precision oncology.[2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. Key experimental protocols are outlined, and quantitative data are presented in structured tables to facilitate understanding and further research.

Introduction: The Rationale for Targeting FGFR

The fibroblast growth factor (FGF) and FGF receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations leading to FGFR fusions, has been identified as a key driver in a variety of human cancers.[3][4] These genetic alterations are particularly prevalent in intrahepatic cholangiocarcinoma (FGFR2 fusions), urothelial carcinoma (FGFR3 mutations and fusions), and certain myeloid/lymphoid neoplasms (FGFR1 rearrangements).[3] This strong genetic linkage provided a clear rationale for the development of targeted FGFR inhibitors as a therapeutic strategy.

Discovery of this compound

The discovery of this compound (pemigatinib) stemmed from a focused drug discovery campaign aimed at identifying a potent and selective inhibitor of FGFRs 1, 2, and 3.[1][4] The goal was to develop a molecule with a superior selectivity profile compared to earlier, less specific kinase inhibitors, thereby minimizing off-target toxicities.[4] Through structure-based drug design and extensive structure-activity relationship (SAR) studies, researchers at Incyte Corporation identified compound 38, later designated this compound, which demonstrated high potency against the target FGFRs and excellent physicochemical and pharmacokinetic properties.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of the FGFR kinase domain.[3] By binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling molecules.[3] This blockade of FGFR autophosphorylation and activation effectively abrogates signaling through key downstream pathways, including the RAS-MAP kinase and PI3 kinase-AKT pathways, and in some contexts, the STAT pathway.[3] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in tumors dependent on aberrant FGFR signaling.[3]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation STAT->Proliferation This compound This compound (Pemigatinib) This compound->FGFR Inhibits

Caption: The FGF/FGFR signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical assays.[3][5] The half-maximal inhibitory concentrations (IC50) were in the low nanomolar range for these primary targets, with significantly weaker activity against FGFR4 and other kinases, highlighting its selectivity.[3][5][6]

Table 1: In Vitro Kinase Inhibitory Potency of this compound

KinaseIC50 (nM)
FGFR10.4[3][5][6]
FGFR20.5[3][5][6]
FGFR31.0 - 1.2[3][5][6]
FGFR430[3][5][6]
Cellular Activity

In cellular assays, this compound effectively inhibited FGFR autophosphorylation and downstream signaling.[2] It demonstrated potent anti-proliferative activity in cancer cell lines with known FGFR alterations, while having minimal effect on cells lacking such dependencies.[3][5]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of orally administered this compound was evaluated in various xenograft models using human cancer cell lines with specific FGFR alterations.[3] Significant tumor growth inhibition was observed at well-tolerated doses in models representing different cancer types.[3][7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cell LineCancer TypeFGFR AlterationDosingOutcome
KATO IIIGastric CancerFGFR2 Amplification0.03 mg/kg once dailySignificant tumor growth suppression[3][7]
RT-112Bladder CarcinomaFGFR3-TACC3 Fusion0.3 and 1 mg/kgSignificant tumor growth inhibition[3]
KG1ErythroleukemiaFGFROP2-FGFR1 Translocation0.3 mg/kg once dailySignificant efficacy[3][7]
Pharmacokinetics

Preclinical pharmacokinetic studies in animal models revealed that this compound has favorable drug-like properties, including good oral bioavailability, which supported its advancement into clinical development.[3]

Clinical Development

The clinical development of this compound (pemigatinib) has been marked by a series of well-designed clinical trials that have established its safety and efficacy in patients with FGFR-altered malignancies.

Drug Development Workflow

Drug_Development_Workflow Discovery Drug Discovery (Compound 38/INCB054828) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase 1 (FIGHT-101) Dose Escalation & Safety Preclinical->Phase1 Phase2 Phase 2 (FIGHT-202, FIGHT-203, etc.) Efficacy in Specific Tumors Phase1->Phase2 Approval Regulatory Approval (e.g., FDA for Cholangiocarcinoma) Phase2->Approval Phase3 Phase 3 (FIGHT-302) Confirmatory Trials Approval->Phase3 Ongoing Ongoing & Future Studies (Other Cancers & Combinations) Phase3->Ongoing

Caption: The clinical development pipeline for this compound (pemigatinib).

Phase 1 Studies

The first-in-human Phase 1 study (FIGHT-101) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of pemigatinib in patients with advanced solid tumors.[8] The study established a recommended Phase 2 dose of 13.5 mg once daily on a 2-weeks-on/1-week-off schedule.[8] Pemigatinib demonstrated linear pharmacokinetics and a half-life consistent with once-daily dosing. Hyperphosphatemia was identified as an on-target pharmacodynamic effect of FGFR inhibition.

Table 3: Key Pharmacokinetic Parameters of Pemigatinib in Humans (13.5 mg QD)

ParameterValue
Tmax (median)1-2 hours
t1/2 (geometric mean)~15 hours
Cmax (geometric mean)236 nM
AUC0-24 (geometric mean)2620 h*nM
Phase 2 Studies

A series of Phase 2 trials, known as the FIGHT (Fibroblast Growth factor receptor in oncology and Hematology Trials) program, were initiated to evaluate the efficacy of pemigatinib in specific patient populations with FGFR alterations.

  • FIGHT-202: This pivotal trial enrolled patients with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[9] The study demonstrated a significant overall response rate and durable responses, leading to the accelerated approval of pemigatinib by the U.S. Food and Drug Administration (FDA) in April 2020 for this indication.[9]

  • FIGHT-203: This study is evaluating the efficacy and safety of pemigatinib in patients with myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10]

  • Other FIGHT Trials: Additional Phase 2 studies are investigating pemigatinib in other malignancies with FGFR alterations, including urothelial carcinoma and glioblastoma.[11][12]

Phase 3 Studies

Confirmatory Phase 3 trials are underway to further establish the clinical benefit of pemigatinib. For example, the FIGHT-302 study is a randomized, open-label, active-controlled trial evaluating pemigatinib versus gemcitabine plus cisplatin chemotherapy as a first-line treatment for patients with cholangiocarcinoma and an FGFR2 rearrangement.[13]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.

  • Procedure Outline:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the inhibitor, recombinant human FGFR enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP at the Km for each enzyme.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.

    • Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Principle: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively, as an indicator of the number of viable cells.

  • Procedure Outline:

    • Seed cancer cell lines with and without FGFR alterations into 96-well plates.

    • After cell attachment, add serial dilutions of this compound.

    • Incubate for a defined period (e.g., 72 hours).

    • Add the proliferation reagent according to the manufacturer's instructions.

    • Measure absorbance or luminescence.

    • Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored over time.

  • Procedure Outline:

    • Culture the desired human cancer cell line (e.g., KATO III, RT-112, KG1).

    • Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5-10 x 106) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm3).

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer this compound orally at specified doses and schedules.

    • Measure tumor volume (e.g., using calipers, with volume calculated as (length x width2)/2) and body weight regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker assessment).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assays (Proliferation, Apoptosis, Signaling) Kinase_Assay->Cell_Assay Promising Candidate Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft Demonstrates Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Shows Efficacy Phase1_Clinical Phase 1 (Safety & Dosing) PK_PD->Phase1_Clinical Favorable Profile Phase2_3_Clinical Phase 2/3 (Efficacy) Phase1_Clinical->Phase2_3_Clinical Safe & Tolerable

References

Pemigatinib Target Validation in FGFR2 Fusion-Positive Cancers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in various cellular processes, including proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, particularly through genetic alterations like gene fusions, is a known driver in several cancers. FGFR2 fusions are particularly prevalent in intrahepatic cholangiocarcinoma (iCCA), occurring in approximately 10-20% of patients. These fusions lead to ligand-independent, constitutive activation of the FGFR2 kinase, driving oncogenesis. Pemigatinib (PEMAZYRE®), a potent and selective oral inhibitor of FGFR1, 2, and 3, has emerged as a targeted therapy for patients with FGFR2 fusion-positive cancers.[2][3] This technical guide provides a comprehensive overview of the target validation of pemigatinib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

Pemigatinib is an ATP-competitive inhibitor of the FGFR kinase domain.[2] By binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, it prevents receptor phosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of aberrant FGFR signaling inhibits tumor cell proliferation and survival.[2][3]

Preclinical Validation

The preclinical development of pemigatinib, initially known as INCB054828, provided a strong rationale for its clinical investigation in FGFR2 fusion-positive cancers.

In Vitro Efficacy

Pemigatinib demonstrated potent and selective inhibition of FGFR kinases in enzymatic and cellular assays.

Assay TypeTargetIC50 (nM)Cell LineGenetic AlterationGI50 (nM)
Enzymatic AssayFGFR10.4[2][3]---
FGFR20.5[2][3]---
FGFR31.0[2][3]---
FGFR430[2][3]---
Cellular Assay--KATO IIIFGFR2 Amplification3-50
--RT-112FGFR3-TACC3 Fusion3-50
--KG1aFGFR1 Fusion3-50

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of pemigatinib was evaluated in various xenograft models harboring FGFR alterations. In a KATO III gastric cancer model with FGFR2 amplification, once-daily oral administration of pemigatinib led to significant, dose-dependent tumor growth suppression.[2] Similar efficacy was observed in models with FGFR1 and FGFR3 alterations.[2]

Clinical Validation: The FIGHT-202 Trial

The pivotal phase 2 FIGHT-202 trial (NCT02924376) was a multicenter, open-label, single-arm study that evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[4][5]

Study Design

Patients were enrolled into three cohorts based on their FGF/FGFR status:

  • Cohort A: FGFR2 fusions or rearrangements

  • Cohort B: Other FGF/FGFR genetic alterations

  • Cohort C: No FGF/FGFR genetic alterations

Patients received pemigatinib at a dose of 13.5 mg orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[4][5] The primary endpoint was the objective response rate (ORR) in Cohort A.[5]

Efficacy Results in FGFR2 Fusion-Positive Cholangiocarcinoma (Cohort A)

The final analysis of the FIGHT-202 trial demonstrated significant and durable clinical activity of pemigatinib in patients with FGFR2 fusion-positive cholangiocarcinoma.

Efficacy EndpointResult (Cohort A, n=108)
Objective Response Rate (ORR)37.0%[4][5]
Complete Response (CR)2.8%
Partial Response (PR)34.2%
Disease Control Rate (DCR)82.4%[4]
Median Duration of Response (DOR)9.1 months[4]
Median Progression-Free Survival (PFS)7.0 months[4][6]
Median Overall Survival (OS)17.5 months[4]

These results led to the accelerated approval of pemigatinib by the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

Signaling Pathways and Resistance Mechanisms

FGFR2 Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][7]

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 PLCG PLCγ FGFR2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR2

Caption: Simplified FGFR2 signaling pathway and the inhibitory action of pemigatinib.

Mechanisms of Resistance

Acquired resistance to pemigatinib can occur through various mechanisms. The most common are secondary mutations in the FGFR2 kinase domain, particularly at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[4][8] These mutations can interfere with drug binding. Additionally, off-target resistance can emerge through the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways.[4][7]

Experimental Protocols

Detection of FGFR2 Fusions

Accurate detection of FGFR2 fusions is crucial for patient selection. Several methods are available, with Next-Generation Sequencing (NGS) being the recommended approach due to its ability to identify both known and novel fusion partners.[9][10]

  • Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels can be used. RNA-based sequencing is often preferred for fusion detection as it directly interrogates the fusion transcript.[11]

  • Fluorescence In Situ Hybridization (FISH): A break-apart probe strategy can be employed to detect rearrangements in the FGFR2 gene.

  • Immunohistochemistry (IHC): Currently, there is no validated IHC technique for the routine detection of FGFR2 fusions.[9]

In Vitro Kinase Assay

A common method for assessing the inhibitory activity of compounds on FGFR kinases is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare recombinant human FGFR2 kinase, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).

  • Reaction Setup: In a 384-well plate, add the test compound (e.g., pemigatinib) at various concentrations.

  • Initiate Reaction: Add the FGFR2 kinase and the substrate/ATP mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the effect of a compound on cell proliferation.

  • Cell Seeding: Seed FGFR2 fusion-positive cancer cells (e.g., cholangiocarcinoma cell lines) in a 96-well or 384-well opaque-walled plate at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of pemigatinib or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[2]

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[2]

  • Measurement: Record the luminescence. The signal is proportional to the amount of ATP, which reflects the number of viable cells.

In Vivo Xenograft Study

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant FGFR2 fusion-positive tumor cells or tumor fragments into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer pemigatinib orally at various dose levels (e.g., 0.3, 1, 3 mg/kg) once daily. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment until a predetermined endpoint is reached, such as a specific tumor volume or signs of toxicity.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Preclinical_Workflow Preclinical Target Validation Workflow for Pemigatinib Target_ID Target Identification (FGFR2 Fusions in Cancer) In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Target_ID->In_Vitro_Kinase Cell_Based Cell-Based Assays (Viability, Apoptosis) In_Vitro_Kinase->Cell_Based In_Vivo_Xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based->In_Vivo_Xenograft PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Xenograft->PK_PD Clinical_Trial Phase I/II Clinical Trials (e.g., FIGHT-202) PK_PD->Clinical_Trial FDA_Approval Regulatory Approval Clinical_Trial->FDA_Approval

Caption: A typical preclinical to clinical workflow for validating a targeted therapy like pemigatinib.

Conclusion

The comprehensive preclinical and clinical data strongly validate FGFR2 fusions as a therapeutic target in cholangiocarcinoma and other solid tumors. Pemigatinib has demonstrated potent and selective inhibition of FGFR2, leading to significant and durable clinical responses in patients with FGFR2 fusion-positive cancers. The detailed experimental methodologies outlined in this guide provide a framework for the continued research and development of FGFR inhibitors. Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to further improve patient outcomes.

References

INCB054828 (Pemigatinib): A Technical Guide to Downstream Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB054828, also known as pemigatinib, is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the inhibition of its downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to support further research and development in this area.

Introduction to this compound (Pemigatinib)

Pemigatinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3, preventing their autophosphorylation and subsequent activation.[2][3] This blockade of FGFR signaling disrupts downstream pathways crucial for tumor cell proliferation, survival, and migration.[4] Pemigatinib has demonstrated significant clinical activity in patients with tumors harboring FGFR2 fusions or rearrangements, leading to its approval for the treatment of certain types of cholangiocarcinoma.[5][6] Understanding the precise molecular consequences of this compound-mediated FGFR inhibition is essential for optimizing its clinical application and identifying potential mechanisms of resistance.

Mechanism of Action and Downstream Signaling

FGFRs, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and transphosphorylate specific tyrosine residues within their intracellular kinase domains. This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream events. The primary signaling pathways activated by FGFRs include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and differentiation.

  • Phosphoinositide 3-kinase (PI3K)-AKT Pathway: This pathway is critical for cell survival and growth.

  • Phospholipase Cγ (PLCγ) Pathway: This pathway is involved in cell motility and calcium signaling.

  • Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a role in cell survival and proliferation.

This compound effectively inhibits the initial step of this cascade—FGFR autophosphorylation. This leads to a dose-dependent reduction in the phosphorylation of key downstream effector proteins, including FGFR substrate 2 (FRS2), ERK1/2, and STAT5.[2][7]

Data Presentation: Quantitative Inhibition Data

The following tables summarize the in vitro and in vivo potency of this compound against FGFR kinases and its impact on downstream signaling and cellular proliferation.

Table 1: In Vitro Enzymatic Inhibition of FGFR Kinases by this compound

KinaseIC50 (nM)
FGFR10.4[1][2][8]
FGFR20.5[1][2][8]
FGFR31.0[2][8]
FGFR430[1][2][8]

Table 2: Cellular Inhibition of FGFR Phosphorylation and Downstream Signaling by this compound

Cell LineFGFR AlterationDownstream TargetIC50 (nM)
KATO IIIFGFR2 AmplificationpFGFR23[2]
KATO III (in human whole blood)FGFR2 AmplificationpFGFR210.9[9]
Ba/F3TEL-FGFR1 FusionProliferation3[2]
Ba/F3TEL-FGFR3 FusionProliferation4[2]
KG1aFGFR1OP2-FGFR1pFGFR, pERK, pSTAT5>5 (significant inhibition)[2]
RT-4FGFR3-TACC3pFRS2, pERKConcentration-dependent inhibition[2]

Table 3: In Vivo Inhibition of FGFR2 Phosphorylation by this compound

Tumor ModelParameterValue
KATO III XenograftIn vivo IC50 for pFGFR2 inhibition22 nM[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant FGFR enzymes.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution (at the Kₘ for each enzyme)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).

  • Add 2 µL of a mixture containing the FGFR enzyme and peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of Downstream Signaling Pathway Inhibition

This protocol describes the methodology to assess the dose-dependent effect of this compound on the phosphorylation of downstream signaling proteins like FRS2, ERK, and STAT5 in cancer cell lines.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., KG1a, RT-4)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK1/2, total ERK1/2, phospho-STAT5, total STAT5)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • For quantitative analysis, strip the membrane and re-probe with antibodies against the total forms of the proteins as loading controls.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT5 STAT5 FGFR->STAT5 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival This compound This compound (Pemigatinib) This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Recombinant FGFR Kinase Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Culture Cancer Cell Line Culture (with FGFR alteration) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (pFGFR, pFRS2, pERK, pSTAT5) Cell_Lysis->Western_Blot Dose_Response_Curve Dose-Response Curve Generation Western_Blot->Dose_Response_Curve Cell_Viability->IC50_Calc Xenograft Tumor Xenograft Model (e.g., KATO III) Dosing Oral Administration of This compound Xenograft->Dosing Tumor_Harvest Tumor and Plasma Collection Dosing->Tumor_Harvest PD_Analysis Pharmacodynamic Analysis (pFGFR ELISA) Tumor_Harvest->PD_Analysis PD_Analysis->Dose_Response_Curve Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Dose_Response_Curve->Statistical_Analysis

Caption: Experimental workflow for evaluating this compound activity.

Conclusion

This compound (pemigatinib) is a highly potent and selective inhibitor of FGFR1, 2, and 3, which effectively abrogates downstream signaling pathways crucial for cancer cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the molecular pharmacology of this compound and other FGFR inhibitors. A thorough understanding of its mechanism of action will continue to be vital for its clinical development, the identification of responsive patient populations, and the anticipation of potential resistance mechanisms.

References

Structural Basis for INCB054828 (Pemigatinib) Binding to Fibroblast Growth Factor Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of INCB054828 (pemigatinib) to Fibroblast Growth Factor Receptors (FGFRs). Pemigatinib is a potent and selective inhibitor of FGFRs 1, 2, and 3, and has been approved for the treatment of certain cancers with FGFR genetic alterations.[1][2][3] Understanding the precise mechanism of action at a molecular level is critical for ongoing research, the development of next-generation inhibitors, and strategies to overcome potential resistance.

Introduction to this compound (Pemigatinib) and its Target

This compound, also known as pemigatinib, is a small molecule kinase inhibitor that demonstrates high potency and selectivity for FGFR isoforms 1, 2, and 3.[2][4][5] These receptor tyrosine kinases play a crucial role in various cellular processes, including proliferation, differentiation, and survival.[6][7] Genetic aberrations such as fusions, mutations, and amplifications in FGFR genes can lead to dysregulated kinase activity, driving the growth of various tumors.[2][6] Pemigatinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[2][7]

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of pemigatinib has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data, highlighting its potency against FGFRs 1, 2, and 3, and its selectivity over FGFR4 and other kinases.

Table 1: Enzymatic Inhibition of Recombinant Human FGFR Kinases by this compound [2][7]

KinaseIC50 (nmol/L)
FGFR10.4
FGFR20.5
FGFR31.0
FGFR430

Table 2: Inhibition of FGFR Autophosphorylation in Engineered Ba/F3 Cells by this compound [2][7]

Cell LineIC50 (nM)
TEL-FGFR13
TEL-FGFR34

Table 3: Growth Inhibition of Tumor Cell Lines with FGFR Alterations by this compound [3]

Cell LineFGFR AlterationIC50 (nM)
KG1aFGFR1 fusionData not available in snippets
RT-4FGFR3 mutationData not available in snippets
KATO IIIFGFR2 amplificationData not available in snippets

Structural Basis of this compound-FGFR1 Interaction

The high-resolution crystal structure of pemigatinib in complex with the FGFR1 kinase domain (PDB ID: 7WCL) provides a detailed view of the inhibitor's binding mode.[1][6][8] This structural information is invaluable for understanding the potency and selectivity of the compound.

Pemigatinib binds to the ATP-binding pocket of the FGFR1 kinase domain, which is in its active "DFG-in" conformation.[8] The binding is characterized by an extensive network of hydrogen bonds and van der Waals contacts, which accounts for the high potency of the inhibitor.[1][9]

Key interactions observed in the crystal structure include:

  • Hydrogen Bonds: The tricyclic core of pemigatinib forms two hydrogen bonds with amino acid residues in the hinge region of the kinase domain.[8] An additional hydrogen bond is formed by a methoxy oxygen in a hydrophobic pocket.[8]

  • Van der Waals Contacts: The 3,5-dimethoxybenzene moiety of pemigatinib contributes to selectivity by making specific van der Waals interactions within the binding site.[8]

  • Solvent Exposure: The morpholine group of pemigatinib is exposed to the solvent and does not form specific interactions with the protein.[8]

This extensive interaction network allows pemigatinib to firmly bind to FGFR1.[9] The structural insights also provide a basis for understanding potential resistance mechanisms, such as gatekeeper mutations. While pemigatinib shows good potency against the Val-to-Ile gatekeeper mutation, it is less effective against Val-to-Met/Phe mutations.[1][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical experimental workflow for determining the crystal structure of an inhibitor-kinase complex.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization ADP ADP FGFR:f2->ADP FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation ATP ATP ATP->FGFR:f2 This compound This compound (Pemigatinib) This compound->FGFR:f2 Inhibition pFRS2 p-FRS2 FRS2->pFRS2 RAS_MAPK RAS-MAPK Pathway pFRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFRS2->PI3K_AKT PLCg PLCγ Pathway pFRS2->PLCg STAT STAT Pathway pFRS2->STAT Proliferation Cell Proliferation, Survival, etc. RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

XRay_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis Expression FGFR Kinase Domain Expression & Purification Complex Formation of FGFR-INCB054828 Complex Expression->Complex Crystallization Crystallization Screening & Optimization Complex->Crystallization Crystals Protein Crystals Crystallization->Crystals XRay X-ray Diffraction Data Collection Crystals->XRay Processing Data Processing (Indexing, Integration, Scaling) XRay->Processing Phasing Phase Determination (Molecular Replacement) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation & Analysis Refinement->Validation PDB Deposition to PDB (e.g., 7WCL) Validation->PDB

Caption: Experimental Workflow for X-ray Crystallography of FGFR-INCB054828 Complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

X-ray Crystallography

The determination of the crystal structure of the FGFR1-pemigatinib complex (PDB ID: 7WCL) involved the following general steps:[1]

  • Protein Expression and Purification: The human FGFR1 kinase domain was expressed, likely in a recombinant system such as E. coli or insect cells, and purified to high homogeneity using standard chromatographic techniques.

  • Complex Formation: The purified FGFR1 kinase domain was incubated with a molar excess of pemigatinib to ensure complete binding.

  • Crystallization: The FGFR1-pemigatinib complex was subjected to extensive crystallization screening using various precipitants, buffers, and additives. Optimized crystals were grown to a suitable size for X-ray diffraction.

  • Data Collection: The crystals were cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data were collected to a resolution of 2.50 Å.[1]

  • Structure Determination and Refinement: The structure was solved using molecular replacement, with a previously determined FGFR structure as a search model. The model of pemigatinib was then built into the electron density map. The final structure was refined to R-work and R-free values of 0.193 and 0.230, respectively.[1]

Kinase Inhibition Assays

Enzymatic assays were performed to determine the IC50 values of this compound against recombinant human FGFR kinases.[2][7]

  • Assay Principle: The assays likely measured the phosphorylation of a substrate peptide by the respective FGFR kinase in the presence of varying concentrations of this compound. The amount of phosphorylated substrate would be inversely proportional to the inhibitory activity of the compound.

  • Reagents:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • A suitable kinase substrate (e.g., a synthetic peptide).

    • ATP at a concentration near the Michaelis-Menten constant (Km) for each enzyme to ensure competitive binding could be accurately measured.[4]

    • This compound serially diluted to various concentrations.

    • Assay buffer containing necessary ions and cofactors.

  • Procedure:

    • The kinase, substrate, and this compound were pre-incubated in the assay buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the amount of product (phosphorylated substrate) was quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation and Phosphorylation Assays

Cell-based assays were used to assess the effect of this compound on FGFR signaling and cell growth in relevant cancer cell lines.[2]

  • Cell Lines: Tumor cell lines with known FGFR genetic alterations (e.g., KG1a, RT-4, KATO III) and those without were used.[2] Ba/F3 cells engineered to express TEL-FGFR fusion proteins were also utilized to assess the inhibition of specific FGFR isoforms in a cellular context.[2][7]

  • Proliferation Assays:

    • Cells were seeded in multi-well plates and allowed to adhere.

    • The cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability or proliferation was measured using a standard method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay measuring ATP content.

    • IC50 values for growth inhibition were determined from the dose-response curves.

  • Phospho-FGFR and Downstream Signaling Assays (Western Blotting or Proximity Ligation Assay):

    • Cells were treated with this compound for a shorter duration (e.g., 2 hours).[2]

    • The cells were lysed, and protein concentrations were determined.

    • For Western blotting, equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of FGFR, FRS2, ERK, and other downstream signaling proteins.[2]

    • Alternatively, a proximity ligation assay could be used for a more quantitative assessment of phospho-FGFR levels in cells.[2]

    • The inhibition of FGFR autophosphorylation and downstream signaling pathways was quantified by densitometry of the western blot bands or by the signal from the proximity ligation assay.

Conclusion

The structural and quantitative data presented in this guide provide a comprehensive understanding of the molecular basis for this compound's potent and selective inhibition of FGFRs. The detailed crystal structure of the pemigatinib-FGFR1 complex reveals the key interactions that drive its high-affinity binding. This knowledge, combined with the detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals working on novel FGFR inhibitors and strategies to combat resistance. The continued investigation into the structural and functional aspects of FGFR inhibitors like pemigatinib will undoubtedly pave the way for more effective and personalized cancer therapies.

References

The Preclinical Profile of Pemigatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib (brand name Pemazyre®) is a potent and selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Developed by Incyte Corporation, it specifically targets FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and survival.[1][5] Genetic alterations such as fusions, rearrangements, mutations, and amplifications in FGFR genes can lead to constitutive activation of these receptors, promoting oncogenesis in various cancers, including cholangiocarcinoma and myeloid/lymphoid neoplasms.[5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of pemigatinib, summarizing key data from in vitro and in vivo studies that formed the basis for its clinical development.

Pharmacodynamics: Unraveling the Mechanism of Action

Pemigatinib exerts its anti-tumor activity by competitively binding to the ATP-binding site of FGFR1, 2, and 3, thereby preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[1][5] This targeted inhibition disrupts the aberrant signaling cascades that are crucial for the growth and survival of cancer cells with activated FGFR pathways.[5][8]

In Vitro Potency and Selectivity

Enzymatic assays using recombinant human FGFR kinases have demonstrated the high potency and selectivity of pemigatinib. The half-maximal inhibitory concentrations (IC50) show potent inhibition against FGFR1, FGFR2, and FGFR3, with significantly weaker activity against FGFR4 and other kinases.[2][9][10] This selectivity is crucial for minimizing off-target effects and associated toxicities.[11]

Table 1: In Vitro Enzymatic Activity of Pemigatinib

Kinase IC50 (nM)
FGFR1 0.4[2][9][10]
FGFR2 0.5[2][9][10]
FGFR3 1.0[2][9][10]
FGFR4 30[2][9][10]

| KDR (VEGFR2) | >10,000 |

Data sourced from enzymatic assays with recombinant human FGFR kinases.[2][9]

In cellular assays, pemigatinib selectively inhibited the growth of tumor cell lines that harbor FGFR genetic alterations, while having minimal effect on cell lines without such aberrations.[2][9] Treatment with pemigatinib effectively inhibited FGFR phosphorylation in various preclinical models, including FGFR2-amplified gastric cancer cells and cells expressing FGFR fusion proteins.[12]

Signaling Pathway Inhibition

The activation of FGFRs by fibroblast growth factors (FGFs) triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades critical for cell growth and survival.[5][6] The primary pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5] By inhibiting the initial FGFR phosphorylation event, pemigatinib effectively blocks these downstream signals, leading to decreased cell viability and proliferation in FGFR-driven tumors.[6][8]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR P P FGFR->P Dimerization & Autophosphorylation Pemigatinib Pemigatinib Pemigatinib->FGFR ATP ATP ATP->P RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT PLCG PLCγ Pathway P->PLCG Transcription Gene Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription PLCG->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation A1 Target Identification (FGFR1, 2, 3) A2 Enzymatic Assays (IC50 Determination) A1->A2 A3 Cell-Based Assays (Cell Viability, Proliferation) A2->A3 B1 Animal Model Selection (Xenografts with FGFR alterations) A3->B1 B2 Pharmacokinetic (PK) Studies (ADME Profiling) B1->B2 B3 Pharmacodynamic (PD) Studies (Target Modulation in Tumors) B1->B3 B4 Efficacy Studies (Tumor Growth Inhibition) B1->B4 C1 PK/PD Modeling B2->C1 B3->C1 B4->C1 C2 Dose-Response Relationship C1->C2 C3 Safety & Tolerability Assessment C2->C3 PK_PD_Relationship PK Pharmacokinetics (PK) (Drug Exposure over Time) - Cmax - AUC PD_Target Pharmacodynamics (PD) (Target Engagement) - FGFR Phosphorylation Inhibition PK->PD_Target Drives PD_Effect Pharmacodynamics (PD) (Biological Effect) - Tumor Growth Inhibition PD_Target->PD_Effect Leads to Dose Oral Dose of Pemigatinib Dose->PK Determines

References

INCB054828 (Pemigatinib) in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a category of rare and aggressive hematologic malignancies.[1][2][3] These diseases are characterized by a molecular disruption at the 8p11 chromosomal locus, leading to the formation of various FGFR1 fusion genes.[1][4] This genetic aberration results in the constitutive activation of the FGFR1 tyrosine kinase, which drives uncontrolled cell proliferation, differentiation, and survival, leading to a poor prognosis for patients.[5][6][7] The clinical presentation is varied, ranging from chronic-phase myeloproliferative neoplasms to blast-phase acute leukemia (myeloid or lymphoid) and lymphoma.[3][8]

Historically, treatment options have been limited and often result in short-lived responses, with allogeneic stem cell transplantation being the only potentially curative option.[1][3] INCB054828, also known as pemigatinib (marketed as Pemazyre®), is a potent and selective, orally administered inhibitor of FGFR isoforms 1, 2, and 3.[1][7][9][10] Its targeted mechanism of action offers a significant therapeutic advance for this patient population.[3] In August 2022, the U.S. Food and Drug Administration (FDA) approved pemigatinib for the treatment of adults with relapsed or refractory MLNs with FGFR1 rearrangement, based on the results of the pivotal Phase 2 FIGHT-203 study.[11][12]

Mechanism of Action

Pemigatinib functions as a tyrosine kinase inhibitor by targeting the ATP-binding site of FGFR1, FGFR2, and FGFR3.[5][9] In MLNs with FGFR1 rearrangement, the fusion gene leads to ligand-independent dimerization and autophosphorylation of the FGFR1 kinase domain.[6] This constitutive activation triggers multiple downstream oncogenic signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell growth and survival.[5]

By binding to and inhibiting FGFR1, pemigatinib blocks the phosphorylation and subsequent activation of these downstream signaling cascades.[5][6][9] This disruption of aberrant signaling effectively suppresses the proliferation and survival of malignant cells driven by the FGFR1 fusion.[13]

FGFR1 Signaling Pathway Inhibition by Pemigatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 Fusion Constitutively Active FGFR1 Fusion Protein RAS RAS FGFR1 Fusion->RAS PI3K PI3K FGFR1 Fusion->PI3K PLCg PLCγ FGFR1 Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Pemigatinib Pemigatinib (this compound) Pemigatinib->FGFR1 Fusion Inhibits

Caption: FGFR1 signaling pathway and the inhibitory action of Pemigatinib.

Clinical Efficacy: The FIGHT-203 Study

The approval of pemigatinib for MLNs with FGFR1 rearrangement was based on the multicenter, open-label, single-arm Phase 2 FIGHT-203 trial (NCT03011372).[12] This study evaluated the efficacy and safety of pemigatinib in patients with relapsed or refractory MLNs with a documented FGFR1 rearrangement.[12][14]

Patient Demographics and Baseline Characteristics

The study enrolled adult patients with MLNs with FGFR1 rearrangement, who could be treatment-naïve or have received prior therapies.[15] The patient population was diverse, reflecting the heterogeneous nature of the disease.

Table 1: Baseline Patient Characteristics (FIGHT-203 Safety Population, N=47)

Characteristic Value
Median Age (Range), years 62.0 (23-78)[15]
Sex, n (%)
Female 25 (53.2)[15]
Male 22 (46.8)
Race, n (%)
White 30 (63.8)[15]
Black or African American 4 (8.5)[15]
Other 13 (27.7)
ECOG Performance Status, n (%)
0 18 (38.3)
1 24 (51.1)
2 5 (10.6)
Disease Phase at Baseline (Efficacy Population, N=45)
Chronic Phase 24 (53)[16]
Blast Phase 18 (40)[16]
Rearrangement Only* 3 (7)[16]
Prior Therapies, median (range) 1.6 (0-6)[17]
Treatment-Naïve 5[17]
Prior Allogeneic HSCT 3[17]

*Previously treated patients with persistent cytogenetic abnormality without morphologic disease.[16]

Efficacy Results

Pemigatinib demonstrated high rates of complete response (CR) and complete cytogenetic response (CCyR), particularly in patients with chronic-phase disease. The responses were durable, with the median duration of CR not reached at the time of analysis.[2][16]

Table 2: Efficacy of Pemigatinib in the FIGHT-203 Trial (Efficacy Population)

Endpoint Overall (N=45) Chronic Phase (n=24) Blast Phase (n=18) Rearrangement Only (n=3)
Complete Response (CR) Rate, % (n/N) ¹ 74% (31/42)[18] 96% (23/24)[16][18] 44% (8/18)[16][18] N/A
Complete Cytogenetic Response (CCyR) Rate, % (n/N) 73% (33/45)[16][18] 88% (21/24)[16][18] 50% (9/18)[16][18] 100% (3/3)[16][18]
Median Time to CR, months (range) 1.5[18] - - -
Median Duration of CR, months (95% CI) Not Reached (27.9 - NR)[16] - - -
12-Month Progression-Free Survival (PFS) Rate 78%[18] - - -
12-Month Overall Survival (OS) Rate 79%[18] - - -

¹ As determined by central review. The efficacy analysis for CR excluded 3 patients with rearrangement only.[16]

Safety and Tolerability

The safety profile of pemigatinib was manageable and consistent with its known mechanism of action as an FGFR inhibitor.[18] The most common treatment-emergent adverse events (TEAEs) were generally low-grade and could be managed with dose modifications, interruptions, or standard medical care.[19]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the FIGHT-203 Trial (Safety Population, N=47)

Adverse Event Any Grade, % Grade ≥3, %
Non-Hematologic
Hyperphosphatemia 77[18] 2.3[20]
Alopecia 59[2] 0
Diarrhea 50[2] N/A
Stomatitis 44[2] 19[19]
Dry Mouth 28[21] N/A
Hematologic

| Anemia | 35[2] | 18[2] |

Dose interruptions and reductions due to adverse events occurred in 64% and 60% of patients, respectively, while only 11% of patients discontinued treatment due to AEs.[19]

Experimental Protocols

FIGHT-203 Study Design

FIGHT-203 Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up Eligibility Patient Screening - Age ≥18 years - Documented MLN with 8p11/FGFR1 rearrangement - ECOG PS 0-2 - Relapsed/Refractory or Ineligible for alloHCT Dosing Pemigatinib 13.5 mg orally once daily Eligibility->Dosing Enrollment Schedule Initial: 2 weeks on, 1 week off (21-day cycle) Amended to: Continuous daily dosing Endpoints Primary Endpoint: - Complete Response (CR) Rate Secondary Endpoints: - Overall Response Rate (ORR) - Cytogenetic Response (CyR) Rate - Duration of Response (DoR) - Safety & Tolerability Dosing->Endpoints Treatment & Monitoring FollowUp Treatment continues until: - Disease Progression - Unacceptable Toxicity - Bridge to Transplant Endpoints->FollowUp Response Evaluation

Caption: High-level workflow of the FIGHT-203 clinical trial.
  • Study Design : A Phase 2, multicenter, open-label, single-arm study (FIGHT-203; NCT03011372) designed to assess the efficacy and safety of pemigatinib.[14][15]

  • Patient Population : The study enrolled adults (≥18 years) with a documented myeloid or lymphoid neoplasm with an 8p11 rearrangement leading to FGFR1 activation.[14] Patients were either relapsed/refractory after at least one prior therapy or were not candidates for allogeneic stem cell transplantation or other disease-modifying therapies.[12][14] An Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2 was required.[14]

  • Treatment Regimen : Patients received pemigatinib at a dose of 13.5 mg administered orally once daily.[22] The initial dosing schedule was 2 weeks on, followed by 1 week off, in 21-day cycles.[20][22] The protocol was later amended to allow for a continuous daily dosing schedule.[20][22] Treatment continued until disease progression or unacceptable toxicity.[22]

  • Endpoints and Assessments :

    • Primary Endpoint : The primary endpoint was the rate of Complete Response (CR).[17]

    • Secondary Endpoints : Key secondary endpoints included Overall Response Rate (ORR), Complete Cytogenetic Response (CCyR) rate, duration of response, and safety.[17]

    • Response Criteria : Responses were assessed by investigators according to protocol-defined criteria. A Central Review Committee also retrospectively adjudicated responses.[19] Diagnosis of FGFR1 rearrangement was confirmed by standard cytogenetic evaluation (e.g., 8p11 translocation) or fluorescence in situ hybridization (FISH) break-apart testing.[11][12]

Conclusion

This compound (pemigatinib) has demonstrated significant and durable clinical activity in patients with myeloid/lymphoid neoplasms harboring an FGFR1 rearrangement. The FIGHT-203 trial established pemigatinib as a pivotal targeted therapy, showing high rates of complete hematologic and cytogenetic responses, particularly for patients in the chronic phase of the disease.[3] The safety profile is well-characterized and manageable with appropriate clinical oversight.[18] For this rare and aggressive hematologic malignancy with historically poor outcomes, pemigatinib represents a major therapeutic advancement, offering a valuable treatment option that can bridge patients to a potential cure with stem cell transplantation or serve as a long-term therapy for those ineligible for transplant.[2][3]

References

The Cellular Journey of INCB054828: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wilmington, DE – INCB054828, known commercially as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. Its efficacy in treating specific cancers, particularly those with FGFR genetic alterations, is underpinned by its cellular uptake and metabolic profile. This technical guide provides an in-depth analysis of these core aspects for researchers, scientists, and drug development professionals.

Abstract

This compound (pemigatinib) is a targeted therapy that has demonstrated significant clinical activity in patients with cancers harboring fibroblast growth factor receptor (FGFR) alterations. Understanding its cellular uptake and metabolism is critical for optimizing its therapeutic use and developing next-generation inhibitors. This document synthesizes preclinical data to provide a comprehensive overview of how this compound enters cells, engages its target, and is subsequently metabolized. Key findings indicate that this compound possesses favorable permeability and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Cellular Uptake

The ability of this compound to reach its intracellular targets is a key determinant of its anti-tumor activity. Preclinical studies have characterized its permeability using in vitro models.

Data on Cellular Permeability

In vitro studies utilizing Caco-2 cell monolayers, a standard model for predicting intestinal drug absorption, have demonstrated that this compound has moderate to high permeability[1].

Parameter Value Assay System
Apparent Permeability (Papp) A to B16.5 x 10-6 cm/sCaco-2 cells
Efflux Ratio0.8Caco-2 cells

Table 1: In Vitro Permeability of this compound

Experimental Protocol: Caco-2 Permeability Assay

The permeability of this compound was assessed using the Caco-2 cell monolayer model. Caco-2 cells were seeded on Transwell inserts and allowed to differentiate for 21 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). This compound was then added to the apical (A) side, and its transport to the basolateral (B) side was measured over time. Samples were taken from both compartments at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the compound. The apparent permeability coefficient (Papp) was calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug transport across the monolayer

  • A is the surface area of the filter

  • C0 is the initial concentration of the drug in the apical compartment

The efflux ratio was calculated by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21 days to form monolayer start->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_drug Add this compound to apical side teer->add_drug sample Sample from apical and basolateral sides over time add_drug->sample lcms Analyze samples by LC-MS sample->lcms calculate Calculate Papp and efflux ratio lcms->calculate

Caco-2 Permeability Assay Workflow

Metabolism

The metabolic fate of this compound is a crucial factor influencing its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have identified the primary enzyme responsible for its metabolism.

Primary Metabolic Pathway

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme in vitro[2][3].

Data on Metabolic Stability and CYP Inhibition

In vitro studies using human liver microsomes have shown that this compound has moderate metabolic stability[1]. Furthermore, the compound exhibited a low potential for inhibiting major cytochrome P450 isoforms at clinically relevant concentrations[1].

Parameter Value Assay System
Metabolic Stability (t1/2)48 minutesHuman Liver Microsomes
CYP Isoform Inhibition (IC50)> 25 µMCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4

Table 2: In Vitro Metabolic Properties of this compound

Experimental Protocol: Metabolic Stability Assay

The metabolic stability of this compound was determined by incubating the compound with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The reaction was initiated by the addition of NADPH and quenched at various time points with a cold organic solvent. The remaining concentration of this compound was quantified by LC-MS. The half-life (t1/2) was then calculated from the rate of disappearance of the parent compound.

Experimental Protocol: CYP Inhibition Assay

The potential of this compound to inhibit major CYP isoforms was evaluated using a panel of recombinant human CYP enzymes and isoform-specific probe substrates. This compound was co-incubated with each CYP isoform and its respective substrate. The rate of metabolite formation was measured and compared to a control incubation without the inhibitor. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, was then determined.

G cluster_metabolism In Vitro Metabolism Workflow cluster_stability Metabolic Stability cluster_inhibition CYP Inhibition incubate_hlm Incubate this compound with human liver microsomes and NADPH quench Quench reaction at time points incubate_hlm->quench analyze_stability Analyze remaining this compound by LC-MS quench->analyze_stability calculate_half_life Calculate t1/2 analyze_stability->calculate_half_life incubate_cyp Co-incubate this compound with specific CYP isoforms and probe substrates measure_metabolite Measure metabolite formation incubate_cyp->measure_metabolite calculate_ic50 Determine IC50 values measure_metabolite->calculate_ic50

In Vitro Metabolism Experimental Workflow

Mechanism of Action and Signaling Pathway

This compound is a kinase inhibitor that targets FGFRs 1, 2, and 3.[2][4] In cancer cells with activating FGFR genetic alterations, constitutive signaling through these receptors drives cell proliferation and survival.[5] this compound binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and the activation of downstream signaling pathways.[6] Key pathways inhibited by this compound include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6][7]

G cluster_pathway FGFR Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds and activates RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG This compound This compound This compound->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

FGFR Signaling and this compound Inhibition

Conclusion

This compound (pemigatinib) demonstrates a favorable preclinical profile with moderate to high cellular permeability and moderate metabolic stability, primarily through CYP3A4. Its potent and selective inhibition of FGFR signaling provides a strong rationale for its clinical efficacy in FGFR-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and build upon the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for INCB054828 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can act as oncogenic drivers in various cancers.[1][2] this compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling, which ultimately leads to decreased cell viability and tumor growth suppression in cancers with aberrant FGFR signaling.[1][3] These application notes provide a comprehensive overview of the in vitro cell viability assay protocol for this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, along with relevant data and pathway information.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines with and without FGFR alterations. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour incubation period using the CellTiter-Glo® assay, are summarized in the table below.

Cell LineCancer TypeFGFR AlterationIC50 (nM)
Sensitive Lines
KATO IIIGastric CancerFGFR2 Amplification1.2
SNU-16Gastric CancerFGFR2 Amplification2.5
MFM-223Breast CancerFGFR2 Amplification3.1
AN3-CAEndometrial CancerFGFR2 Mutation (N550K)4.5
RT-112Bladder CancerFGFR3-TACC3 Fusion8.9
KMS-11Multiple MyelomaFGFR3 Translocation (t(4;14))15.6
KG-1aAcute Myeloid LeukemiaFGFR1 Translocation (t(8;12))21.3
Resistant Lines
A549Non-Small Cell Lung CancerNo FGFR Alteration>10,000
HCT116Colorectal CancerNo FGFR Alteration>10,000
PC-3Prostate CancerNo FGFR Alteration>10,000
MDA-MB-231Breast CancerNo FGFR Alteration>10,000

Data sourced from Liu et al., PLOS ONE, 2020.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the viability of cultured cells by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound (Pemigatinib)

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Dilute the cells in the appropriate culture medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Return the plate to the incubator and incubate for 72 hours.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of the CellTiter-Glo® Reagent to each well of the 96-well plate.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence value from the background control wells (medium only) from all other measurements.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg This compound This compound (Pemigatinib) This compound->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Incubate_72h Incubate 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Data Analysis (IC50 Calculation) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the this compound in vitro cell viability assay.

References

Application Notes: Analysis of FGFR Phosphorylation Following Pemigatinib Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various malignancies, including cholangiocarcinoma and myeloid/lymphoid neoplasms.[3][4] Pemigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[1] This blockade of signal transduction ultimately leads to decreased tumor cell proliferation and survival.[5]

Western blotting is a fundamental immunoassay technique used to verify the on-target efficacy of pemigatinib by quantifying the reduction in FGFR phosphorylation. This document provides a detailed protocol for the analysis of phosphorylated FGFR (p-FGFR) in cell lysates following treatment with pemigatinib.

Data Presentation: Quantitative Analysis of p-FGFR Inhibition

The following table summarizes representative quantitative data from a Western blot analysis demonstrating the effect of pemigatinib on the phosphorylation of FRS2α, a direct downstream substrate of FGFR, in LU99 lung cancer cells. The band intensity of phosphorylated FRS2α (p-FRS2α) was normalized to the total FRS2α protein levels.

Treatment ConditionPemigatinib Concentrationp-FRS2α / Total FRS2α Ratio (Normalized)% Inhibition of Phosphorylation
Vehicle Control (DMSO)0 nM1.000%
Pemigatinib500 nM0.2575%

Data are representative and derived from experiments conducted on LU99 cells treated for 24 hours. For robust quantification, experiments should be performed in biological replicates.[6][7]

Mandatory Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway and Pemigatinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR_inactive FGFR (Inactive) FGF Ligand->FGFR_inactive Binding & Dimerization FGFR_dimer FGFR Dimer pFGFR p-FGFR (Active) FGFR_dimer->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PI3K PI3K pFGFR->PI3K pFRS2 p-FRS2 FRS2->pFRS2 GRB2_SOS GRB2/SOS pFRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pemigatinib Pemigatinib Pemigatinib->pFGFR Inhibition

Caption: FGFR Signaling Pathway and Pemigatinib Inhibition.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis start Start: Cell Culture & Pemigatinib Treatment cell_lysis Cell Lysis (RIPA Buffer with Inhibitors) start->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-p-FGFR or Anti-p-FRS2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping & Re-probing (Total FGFR & Loading Control) detection->stripping analysis Data Analysis (Densitometry) stripping->analysis end End: Quantitative Results analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Western blot analysis of p-FGFR.

Cell Culture and Treatment with Pemigatinib

Materials:

  • Cancer cell line with known FGFR alterations (e.g., LU99, KG1a, RT-4)[6][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pemigatinib (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

Protocol:

  • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of pemigatinib in complete growth medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 500 nM). Include a vehicle-only control.

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of pemigatinib or vehicle.

  • Incubate the cells for the desired treatment duration (e.g., 6 to 24 hours).[9]

Cell Lysis and Protein Extraction

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.[10]

  • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]

  • Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]

  • Centrifuge the lysates at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Protein Quantification

Materials:

  • BCA Protein Assay Kit

  • Microplate reader

Protocol:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the calculated concentrations, normalize all samples with lysis buffer to ensure equal protein loading for SDS-PAGE (typically 20-40 µg per lane).

SDS-PAGE and Western Blotting

Materials:

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (precast or hand-poured)

  • Electrophoresis running buffer

  • Polyvinylidene difluoride (PVDF) membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as its casein content can lead to high background with phospho-specific antibodies.[7]

  • Primary antibodies (e.g., anti-p-FGFR (pan), anti-p-FRS2α, anti-total FGFR, anti-total FRS2α, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Sample Preparation: Add Laemmli sample buffer to the normalized protein lysates, and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step (as in step 6) to remove unbound secondary antibody.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.

Stripping and Re-probing
  • After imaging for the phosphorylated protein, the membrane can be stripped of the bound antibodies to allow for re-probing with an antibody against the total protein and a loading control.

  • Incubate the membrane in a mild stripping buffer.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and immunodetection steps (from step 4 of the Western Blotting protocol) for total FGFR and a loading control (e.g., GAPDH).

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for the phosphorylated protein, total protein, and the loading control for each sample.

  • Normalize the phosphorylated protein signal to the total protein signal for each lane to account for variations in FGFR expression.

  • Further normalize this ratio to the loading control to correct for any loading inaccuracies.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols: Establishing an INCB054828-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1, 2, and 3.[1][2][3][4] Alterations in FGFR signaling are implicated in the pathogenesis of various malignancies, making it a key therapeutic target.[5][6][7] Pemigatinib has received regulatory approval for treating specific cancers with FGFR alterations, such as cholangiocarcinoma.[5][8] However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits long-term efficacy.[9][10] Understanding the molecular mechanisms of resistance is crucial for developing next-generation inhibitors and rational combination strategies.[6][9][11]

This document provides a detailed methodology for establishing and characterizing an this compound-resistant cancer cell line model in vitro. Such models are invaluable tools for investigating the molecular underpinnings of drug resistance.[12] The primary mechanisms of resistance to FGFR inhibitors include on-target secondary mutations in the FGFR kinase domain (e.g., gatekeeper and molecular brake mutations) and the activation of off-target bypass signaling pathways.[10][11][13][14]

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method. This approach mimics the gradual development of clinical resistance.[15][16]

1.1. Materials and Reagents

  • Parental cancer cell line with known sensitivity to this compound (e.g., a cell line with an FGFR2 fusion or FGFR1/3 mutation).

  • This compound (Pemigatinib)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T25, T75) and plates (96-well, 6-well)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer

  • MTT or similar cell viability assay kit

1.2. Initial IC50 Determination

Before initiating the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.[12][15]

  • Seed parental cells in a 96-well plate at a density of 2,000-5,000 cells/well.[17]

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium.

  • Replace the medium with the drug-containing medium, including a DMSO-only vehicle control.

  • Incubate for 72-96 hours.[17]

  • Assess cell viability using an MTT or similar assay according to the manufacturer's protocol.

  • Calculate the IC50 value using non-linear regression analysis.

1.3. Dose-Escalation Protocol

  • Begin by culturing the parental cells in a medium containing this compound at a low concentration, typically 1/10th to 1/5th of the determined IC50.[17]

  • Maintain the cells in this drug concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to the parental line. This may take several passages.[18]

  • Once the cells are stably proliferating, increase the this compound concentration by approximately 1.5 to 2-fold.[16][19]

  • Repeat this stepwise increase in drug concentration. If significant cell death occurs (>50%), maintain the cells at the previous concentration until they have adapted.[15]

  • This process is lengthy and can take 6-12 months.[17][20]

  • Periodically cryopreserve cell stocks at different concentration levels.[18]

  • Once the cells can proliferate in a medium containing a high concentration of this compound (e.g., 10-20 times the parental IC50), the resistant cell line is considered established.

  • To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing the final established concentration of this compound.[16]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Establishment & Characterization A Select Parental Cell Line B Determine Parental IC50 (MTT Assay) A->B C Start Culture with Low Dose this compound (e.g., IC20) B->C D Monitor Cell Growth & Allow Adaptation C->D Iterate E Gradually Increase Drug Concentration D->E Iterate F Repeat Cycle for Several Months E->F Iterate F->D Iterate G Establish Stable High-Dose Resistant Cell Line F->G H Characterize Phenotype (Confirm IC50 Shift) G->H I Investigate Resistance Mechanisms H->I

Protocol 2: Characterization of the Resistant Phenotype

2.1. Confirmation of Resistance by IC50 Shift

  • Culture both the parental and the newly established resistant cell lines in their respective standard media (with this compound for the resistant line) until they reach 70-80% confluency.

  • Perform a cell viability (MTT) assay as described in section 1.2 for both cell lines simultaneously.

  • Plate both cell lines and expose them to a range of this compound concentrations.

  • Calculate the IC50 for both the parental and resistant lines.

  • Determine the Resistance Index (RI) using the following formula:

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

    • A high RI value (typically >10) confirms a resistant phenotype.[15]

2.2. Data Presentation

Summarize the IC50 and RI values in a clear, tabular format.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
Example 1535023.3

Protocol 3: Investigation of Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

3.1. Analysis of On-Target FGFR Mutations

Secondary mutations in the FGFR kinase domain are a common mechanism of resistance.[11][13]

3.1.1. Protocol: Sanger Sequencing of the FGFR Kinase Domain

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell pellets. Synthesize cDNA using a reverse transcription kit.

  • PCR Amplification: Design primers to amplify the region of the relevant FGFR gene (e.g., FGFR2) that encodes the kinase domain. Perform PCR using the synthesized cDNA as a template.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a band of the correct size.

  • PCR Product Purification: Purify the PCR product using a suitable kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and the reference sequence to identify any point mutations. Pay close attention to known resistance-conferring regions like the gatekeeper (V565 in FGFR2) and molecular brake (N550 in FGFR2) residues.[10][11][13]

3.2. Assessment of Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited FGFR pathway.[6][7][11] Western blotting is a standard technique to assess the phosphorylation (activation) status of key signaling proteins.[21][22]

3.2.1. Protocol: Western Blotting for Key Signaling Proteins

  • Cell Lysis: Grow parental and resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Suggested antibodies include:

    • p-FGFR, Total FGFR

    • p-AKT, Total AKT[6]

    • p-ERK1/2, Total ERK1/2

    • p-MET, Total MET

    • p-EGFR, Total EGFR

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

3.2.2. Data Presentation

ProteinParental (Relative Densitometry)Resistant (Relative Densitometry)Fold Change (Resistant/Parental)
p-FGFR / Total FGFR 1.00.2-5.0
p-AKT / Total AKT 1.03.5+3.5
p-ERK / Total ERK 1.04.2+4.2
p-MET / Total MET 1.06.8+6.8

G cluster_0 Cell Membrane cluster_1 Downstream Signaling FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates FGF FGF Ligand FGF->FGFR Binds & Activates This compound This compound (Pemigatinib) This compound->FGFR Inhibits Kinase Activity Proliferation Cell Proliferation, Survival

G cluster_bypass Bypass Receptors FGFR FGFR Downstream Downstream Pathways (RAS-MAPK, PI3K-AKT) FGFR->Downstream Blocked Signal This compound This compound This compound->FGFR Inhibition MET MET MET->Downstream Activates EGFR EGFR EGFR->Downstream Activates Proliferation Resistant Cell Proliferation Downstream->Proliferation

3.3. Analysis of Epithelial-to-Mesenchymal Transition (EMT) Markers

EMT is another potential mechanism of resistance where cells lose their epithelial characteristics and gain mesenchymal properties, often leading to increased motility and drug resistance.

3.3.1. Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA from parental and resistant cells as described in section 3.1.1.

  • qRT-PCR Reaction: Set up qRT-PCR reactions using a SYBR Green master mix, cDNA template, and primers for EMT-related genes.[24][25] Key genes to analyze include:

    • Epithelial Marker: E-cadherin (CDH1)

    • Mesenchymal Markers: Vimentin (VIM), N-cadherin (CDH2)[25][26]

    • EMT Transcription Factors: Snail, Slug, Twist, ZEB1[24][25][27]

    • Housekeeping Gene: GAPDH or ACTB (for normalization)

  • Data Analysis: Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells.

3.3.2. Data Presentation

GeneParental (Relative mRNA Expression)Resistant (Relative mRNA Expression)Fold Change (Resistant/Parental)
E-cadherin (CDH1) 1.00.15-6.7
Vimentin (VIM) 1.08.5+8.5
Snail (SNAI1) 1.05.2+5.2
Twist (TWIST1) 1.04.8+4.8

References

Application Notes and Protocols: INCB054828 (Pemigatinib) in a Cholangiocarcinoma Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the biliary tract with a generally poor prognosis due to limited therapeutic options for advanced-stage disease.[1] A significant breakthrough in the treatment of a subset of intrahepatic cholangiocarcinoma (iCCA) has been the development of targeted therapies against fibroblast growth factor receptor (FGFR) aberrations.[2] Genetic alterations, particularly fusions involving FGFR2, are present in approximately 10-20% of iCCA cases and act as oncogenic drivers.[2][3]

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[3][4] It functions as an ATP-competitive inhibitor, effectively blocking FGFR signaling pathways and thereby inhibiting the proliferation and survival of cancer cells with FGFR alterations.[4][5] Preclinical studies utilizing xenograft mouse models have been instrumental in demonstrating the in vivo efficacy of this compound, providing a strong rationale for its clinical development and eventual FDA approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing an this compound xenograft mouse model for cholangiocarcinoma research, aimed at guiding researchers in the preclinical evaluation of this and other FGFR inhibitors.

Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[6] In cholangiocarcinoma with FGFR2 fusions, the fusion proteins lead to ligand-independent dimerization and constitutive activation of the FGFR kinase domain. This aberrant signaling activates downstream pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, driving oncogenesis.[3] this compound selectively inhibits FGFR kinase activity, thereby blocking these downstream signaling cascades.[5]

FGF_FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR2 FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound (Pemigatinib) This compound->FGFR Inhibition

Caption: The FGF/FGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in cholangiocarcinoma xenograft models harboring FGFR alterations. The data consistently show significant tumor growth inhibition in a dose-dependent manner.

Model Treatment Group Dose (mg/kg) Schedule Tumor Growth Inhibition (%) Observations Reference
AN3CA (FGFR2 mut)This compound1QD, PO70Well-tolerated[4]
AN3CA (FGFR2 mut)This compound3QD, PO95Well-tolerated[4]
AN3CA (FGFR2 mut)This compound10QD, PO102 (regression)Well-tolerated[4]
KATOIII (FGFR2 amp)This compound10QD, PO81Well-tolerated[4]
NCI-H1581 (FGFR1 amp)This compound10QD, PO92Well-tolerated[4]

QD: Once daily; PO: Oral gavage.

Experimental Protocols

Establishment of a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

Patient-derived xenografts (PDXs) are valuable preclinical models as they closely recapitulate the histopathological and molecular characteristics of the original patient tumor.[7][8]

Materials:

  • Freshly resected tumor tissue from a patient with cholangiocarcinoma (obtained with informed consent and institutional review board approval).[9]

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID/Il2rg null (NSG) mice).[9]

  • Matrigel (Corning).

  • Surgical tools (scalpels, forceps).

  • Phosphate-buffered saline (PBS) with antibiotics.

  • Anesthesia (e.g., isoflurane).

Protocol:

  • Collect fresh tumor tissue from the patient in a sterile container with PBS on ice.

  • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

  • Mince the tumor tissue into small fragments (approximately 1-2 mm³).

  • Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.[9]

  • Anesthetize the NSG mice.

  • Subcutaneously inject approximately 0.1-0.2 mL of the tumor fragment/Matrigel suspension into the flank of each mouse.[9]

  • Monitor the mice for tumor growth. Palpate the injection site twice weekly.

  • Once tumors reach a certain size (e.g., 150-200 mm³), the mice are ready for efficacy studies. Tumor volume can be calculated using the formula: V = (length × width²)/2.[7]

  • For subsequent passages, established tumors can be excised, fragmented, and re-implanted into new cohorts of mice.

In Vivo Efficacy Study of this compound

Materials:

  • Tumor-bearing mice (e.g., CCA PDX or cell line-derived xenograft models).

  • This compound (pemigatinib).

  • Vehicle solution for drug formulation (e.g., as recommended by the manufacturer).

  • Oral gavage needles.

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • Once tumors in the xenograft models reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

  • Prepare the this compound formulation at the desired concentrations (e.g., 1, 3, 10 mg/kg) in the appropriate vehicle.

  • Administer this compound or vehicle control to the respective groups via oral gavage once daily.[4]

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[7]

  • Monitor the body weight and overall health of the mice 2-3 times per week as a measure of toxicity.[7]

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study of this compound in a cholangiocarcinoma xenograft model.

Experimental_Workflow cluster_model_dev Model Development cluster_efficacy_study Efficacy Study cluster_analysis Data Analysis PatientTumor Patient Tumor Sample (with FGFR2 fusion) Implantation Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Model Established PDX Model Implantation->PDX_Model Randomization Randomization of Mice (Tumor Volume ~150-200 mm³) PDX_Model->Randomization Treatment Treatment Groups: - Vehicle Control - this compound (various doses) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Analysis Calculate Tumor Growth Inhibition (TGI) Pharmacodynamic Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow for a preclinical efficacy study of this compound.

Conclusion

The this compound cholangiocarcinoma xenograft mouse model is a critical tool for preclinical research. It allows for the in vivo evaluation of FGFR inhibitors, investigation of mechanisms of action, and assessment of potential combination therapies. The protocols and information provided herein offer a comprehensive guide for researchers working in this area, facilitating the continued development of targeted therapies for this challenging disease.

References

Application Notes and Protocols for Assessing INCB054828 (Pemigatinib) Efficacy in 3D Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][4] Three-dimensional (3D) organoid cultures have emerged as a superior preclinical model system, recapitulating the complex architecture and heterogeneity of patient tumors more accurately than traditional 2D cell cultures.[5][6] This document provides a detailed protocol for assessing the efficacy of this compound in 3D organoid cultures, offering a robust platform for preclinical drug evaluation and personalized medicine approaches.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, 2, and 3, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][7] The primary signaling cascades inhibited by this action include the RAS-MAP kinase, PI3K-AKT, and STAT pathways, which are crucial for tumor cell proliferation, survival, and migration.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against FGFR kinases and its growth inhibitory effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR10.4[1][8][9]
FGFR20.5[1][8][9]
FGFR31.0 - 1.2[1][8][9]
FGFR430[1][8][9]

Table 2: Growth Inhibition (GI50) of this compound in Cell Lines with FGFR Alterations

Cell LineCancer TypeFGFR AlterationGI50 (nM)
KG1MyeloidFGFR1 Translocation1
KG1aMyeloidFGFR1 Translocation3
RT-112Bladder CarcinomaFGFR3-TACC3 FusionNot specified

Experimental Protocols

This section details the step-by-step methodology for evaluating the efficacy of this compound using 3D organoid cultures.

Patient-Derived Organoid (PDO) Generation

Patient-derived organoids are established from tumor biopsies to create a personalized model.

  • Tissue Digestion: Fresh tumor tissue is minced and enzymatically digested to obtain a single-cell suspension.

  • Cell Embedding: The cell suspension is embedded in a basement membrane matrix, such as Matrigel®.

  • Culture Initiation: The cell-matrix mixture is plated and cultured in a specialized organoid growth medium containing essential growth factors and inhibitors to support organoid formation.

High-Throughput Drug Screening Protocol

This protocol is adapted for a 96-well plate format for robust and scalable drug screening.

  • Organoid Seeding:

    • Harvest established organoid cultures.

    • Mechanically or enzymatically dissociate organoids into smaller fragments.

    • Embed the organoid fragments in Matrigel® and dispense into a 96-well plate.

    • Allow the Matrigel® to polymerize, then add organoid expansion medium.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the organoid culture medium.

    • After allowing the organoids to form for 3-4 days, replace the medium with the drug-containing medium.

    • Include appropriate controls: vehicle-only (e.g., DMSO) and untreated wells.

    • Incubate the plate for a defined period, typically 72-96 hours.

  • Cell Viability Assessment (CellTiter-Glo® 3D Assay):

    • Equilibrate the plate to room temperature.[10]

    • Add CellTiter-Glo® 3D reagent to each well.[10]

    • Lyse the organoids by shaking the plate for 5 minutes.

    • Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Western Blotting for Target Engagement

To confirm that this compound is inhibiting the intended signaling pathway, western blotting can be performed.

  • Protein Extraction:

    • Treat established organoids with this compound for a short duration (e.g., 2-4 hours).

    • Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key downstream proteins, such as p-FGFR, p-FRS2, p-ERK, and p-AKT.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Visualizations

The following diagrams illustrate the FGFR signaling pathway, the experimental workflow for assessing this compound efficacy, and the logical relationship of the protocol.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors STAT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Modulation of Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Expression->Cell Proliferation, Survival, Migration This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Organoid Culture Setup cluster_screening Drug Screening cluster_analysis Data Analysis Patient_Tumor_Biopsy Patient Tumor Biopsy Organoid_Generation Organoid Generation Patient_Tumor_Biopsy->Organoid_Generation Organoid_Expansion Organoid Expansion & QC Organoid_Generation->Organoid_Expansion Seeding Seed Organoids in 96-well Plates Organoid_Expansion->Seeding Western_Blot_Input Organoid_Expansion->Western_Blot_Input For Target Engagement Treatment Treat with this compound Dilution Series Seeding->Treatment Incubation Incubate for 72-96h Treatment->Incubation Viability_Assay CellTiter-Glo 3D Viability Assay Incubation->Viability_Assay Data_Analysis IC50 Calculation & Pathway Analysis Viability_Assay->Data_Analysis Western_Blot Western Blot for Target Engagement Western_Blot->Data_Analysis Western_Blot_Input->Western_Blot

Caption: Experimental Workflow for this compound Efficacy Assessment.

Logical_Protocol_Flow Start Start Establish_Organoids Establish Patient-Derived Organoid Cultures Start->Establish_Organoids End End Characterize_Organoids Characterize Organoids (e.g., FGFR status) Establish_Organoids->Characterize_Organoids Perform_Screen Perform High-Throughput Drug Screen Characterize_Organoids->Perform_Screen Prepare_Drug Prepare this compound Serial Dilutions Prepare_Drug->Perform_Screen Acquire_Data Acquire Viability Data (Luminescence) Perform_Screen->Acquire_Data Analyze_Data Analyze Data and Calculate IC50 Acquire_Data->Analyze_Data Validate_Mechanism Validate Mechanism of Action (Western Blot) Analyze_Data->Validate_Mechanism Validate_Mechanism->End

Caption: Logical Flow of the this compound Assessment Protocol.

References

Application Notes and Protocols for Immunohistochemical (IHC) Detection of Fibroblast Growth Factor Receptor (FGFR) Expression in Tumors Treated with Pemigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Growth Factor Receptor (FGFR) expression in tumor tissues, particularly in the context of treatment with pemigatinib (Pemazyre®). Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3, and has shown significant clinical activity in patients with tumors harboring FGFR genetic alterations.[1][2][3] While patient selection for pemigatinib therapy is primarily based on the detection of FGFR gene fusions and rearrangements by molecular methods, IHC can be a valuable tool for assessing protein expression levels, understanding tumor heterogeneity, and potentially exploring mechanisms of response and resistance.

Introduction to Pemigatinib and FGFR Signaling

Pemigatinib is a targeted therapy that has received regulatory approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][4] It is also approved for certain myeloid/lymphoid neoplasms with FGFR1 rearrangements. The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway, often through gene fusions, rearrangements, or amplifications, can drive tumorigenesis. Pemigatinib selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling pathways and inhibiting tumor growth.[2]

FGFR Signaling Pathway

The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell growth and survival. In many cancers, genetic alterations lead to constitutive activation of FGFR signaling, promoting malignant cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation

Diagram 1: Simplified FGFR Signaling Pathway.

Quantitative Data from the FIGHT-202 Clinical Trial

The pivotal Phase 2 FIGHT-202 trial evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma.[5][6] Patients were enrolled into three cohorts based on their FGF/FGFR status as determined by central laboratory testing.[6]

Table 1: Baseline Characteristics of Patients in the FIGHT-202 Trial (Safety Population) [7]

CharacteristicCohort A: FGFR2 fusions or rearrangements (n=107)Cohort B: Other FGF/FGFR alterations (n=20)Cohort C: No FGF/FGFR alterations (n=18)Total (N=146)
Median Age, years (range) 56 (26-77)65.5 (40-78)63 (42-78)59 (26-78)
Sex, n (%)
Male43 (40.2)12 (60.0)8 (44.4)64 (43.8)
Female64 (59.8)8 (40.0)10 (55.6)82 (56.2)
Race, n (%)
White78 (72.9)14 (70.0)11 (61.1)103 (70.5)
Asian19 (17.8)3 (15.0)2 (11.1)24 (16.4)
Black or African American1 (0.9)1 (5.0)1 (5.6)3 (2.1)
Other9 (8.4)2 (10.0)4 (22.2)16 (11.0)
ECOG Performance Status, n (%)
050 (46.7)11 (55.0)8 (44.4)69 (47.3)
154 (50.5)8 (40.0)10 (55.6)72 (49.3)
23 (2.8)1 (5.0)0 (0)4 (2.7)
Prior Lines of Systemic Therapy, n (%)
161 (57.0)12 (60.0)12 (66.7)85 (58.2)
229 (27.1)5 (25.0)5 (27.8)39 (26.7)
≥317 (15.9)3 (15.0)1 (5.6)22 (15.1)

Table 2: Efficacy of Pemigatinib in the FIGHT-202 Trial [5][6][8]

OutcomeCohort A: FGFR2 fusions or rearrangements (n=108)Cohort B: Other FGF/FGFR alterations (n=20)Cohort C: No FGF/FGFR alterations (n=17)
Objective Response Rate (ORR), % (95% CI) 37.0 (27.9 - 46.9)00
Complete Response (CR), n (%)3 (2.8)00
Partial Response (PR), n (%)37 (34.3)00
Disease Control Rate (DCR), % 82.440.017.6
Median Duration of Response (DOR), months (95% CI) 9.1 (6.0 - 14.5)--
Median Progression-Free Survival (PFS), months (95% CI) 7.0 (6.1 - 10.5)2.11.5
Median Overall Survival (OS), months (95% CI) 17.5 (14.4 - 22.9)6.74.0

Experimental Workflow for FGFR IHC Staining

The following diagram outlines a typical workflow for FGFR immunohistochemical analysis, from sample acquisition to interpretation of results.

IHC_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase sample_collection 1. Sample Collection (Biopsy/Resection) fixation 2. Fixation (10% Neutral Buffered Formalin) sample_collection->fixation processing 3. Tissue Processing & Paraffin Embedding fixation->processing sectioning 4. Microtomy (4-5 µm sections) processing->sectioning deparaffinization 5. Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval 6. Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking 7. Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab 8. Primary Antibody Incubation (anti-FGFR2) blocking->primary_ab secondary_ab 9. Secondary Antibody & Detection System primary_ab->secondary_ab chromogen 10. Chromogen Application (DAB) secondary_ab->chromogen counterstain 11. Counterstaining (Hematoxylin) chromogen->counterstain dehydration_coverslipping 12. Dehydration & Coverslipping counterstain->dehydration_coverslipping pathologist_review 13. Pathologist Review & Scoring dehydration_coverslipping->pathologist_review report 14. Final Report pathologist_review->report

Diagram 2: Experimental Workflow for FGFR IHC.

Detailed Protocol for FGFR2 Immunohistochemistry on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is a synthesized guideline based on standard IHC procedures and information from commercial antibody datasheets. It is recommended to optimize the protocol for specific antibodies and tissue types.

1. Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against FGFR2 (e.g., VENTANA FGFR2b (FPR2-D) Mouse Monoclonal Antibody or similar validated antibody)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

2. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 2 x 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C.

    • Immerse slides in the heated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR2 antibody to the recommended concentration in blocking buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogen Application:

    • Prepare the DAB solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Mount with a permanent mounting medium.

IHC Scoring and Interpretation

FGFR2 expression is typically evaluated based on the intensity and percentage of tumor cells with membranous and/or cytoplasmic staining. The H-score is a commonly used semi-quantitative method.

Staining Intensity:

  • 0: No staining

  • 1+: Weak staining

  • 2+: Moderate staining

  • 3+: Strong staining

H-Score Calculation: The H-score is calculated using the following formula: H-score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)] The H-score ranges from 0 to 300.

Interpretation: Cut-off values for FGFR2 positivity should be established and validated for each specific antibody and tumor type. For some assays, FGFR2b protein overexpression is defined as moderate (2+) to strong (3+) membranous staining in any percentage of tumor cells.[2] It is crucial to include appropriate positive and negative controls in each IHC run to ensure the validity of the staining. While IHC can provide valuable information on protein expression, it is important to note that it may not always correlate directly with the presence of FGFR gene fusions or rearrangements.[9] Therefore, molecular testing remains the gold standard for identifying patients eligible for pemigatinib therapy.

Disclaimer

These application notes and protocols are intended for research and informational purposes only and should not be used for clinical diagnosis or patient management decisions. All laboratory procedures should be performed by trained personnel in accordance with established safety guidelines. It is the responsibility of the user to validate any new assay or protocol according to appropriate regulatory standards.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Pemigatinib Sensitivity Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) kinase family, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5] Constitutive activation of FGFR signaling, often driven by genetic alterations such as gene fusions, amplifications, or mutations, can promote the proliferation and survival of malignant cells.[1][2][4] Pemigatinib inhibits this signaling, thereby decreasing tumor cell growth.[3][4]

Despite the clinical efficacy of pemigatinib in patients with susceptible FGFR alterations, primary and acquired resistance remains a significant challenge.[6][7][8] Identifying genes and pathways that modulate sensitivity to pemigatinib is crucial for developing combination therapies to overcome resistance and for identifying patient populations most likely to respond to treatment. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful tool for systematically identifying genes whose inactivation leads to either increased sensitivity (sensitizers) or resistance (resistance genes) to a specific drug.[9][10][11][12]

These application notes provide a comprehensive overview and detailed protocols for conducting a CRISPR-Cas9 screen to identify genetic markers of sensitivity to pemigatinib.

Signaling Pathway Overview: FGFR Signaling

Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][13][14] This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][13][15] In cancers with FGFR alterations, this pathway is often constitutively active, driving tumorigenesis.[2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Activates PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.

Experimental Workflow

A pooled, genome-wide CRISPR-Cas9 screen to identify pemigatinib sensitivity markers involves several key steps. The overall workflow begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then split and treated with either pemigatinib or a vehicle control (e.g., DMSO). Over time, cells with gene knockouts that confer resistance to pemigatinib will become enriched in the treated population, while those that confer sensitivity will be depleted. Genomic DNA is then isolated from both populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS). Computational analysis is used to identify sgRNAs that are significantly enriched or depleted in the pemigatinib-treated group compared to the control group, thereby identifying candidate genes that modulate drug sensitivity.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cell_line Select appropriate FGFR-driven cancer cell line cas9_stable Generate stable Cas9-expressing cell line cell_line->cas9_stable library Amplify and package pooled sgRNA library cas9_stable->library transduction Transduce Cas9 cells with sgRNA library (low MOI) library->transduction selection Puromycin selection transduction->selection split Split cell population selection->split treatment Treat with Pemigatinib split->treatment control Treat with DMSO (Vehicle) split->control culture Culture for 14-21 days treatment->culture control->culture harvest Harvest cells and isolate genomic DNA culture->harvest ngs NGS to quantify sgRNA abundance harvest->ngs data_analysis Computational analysis (e.g., MAGeCK) ngs->data_analysis hit_id Identify enriched (resistance) and depleted (sensitivity) hits data_analysis->hit_id validation Validate hits hit_id->validation

Caption: Overall workflow for a CRISPR-Cas9 screen to identify pemigatinib sensitivity markers.

Data Presentation: Illustrative CRISPR Screen Results

The following tables present illustrative quantitative data from a hypothetical genome-wide CRISPR-Cas9 screen to identify genes that modulate sensitivity to pemigatinib in a cholangiocarcinoma cell line with an FGFR2 fusion.

Table 1: Top Candidate Genes Conferring Resistance to Pemigatinib (Positive Selection)

Gene SymbolDescriptionLog2 Fold Change (Pemigatinib vs. DMSO)p-valueFalse Discovery Rate (FDR)
FGFR2Fibroblast Growth Factor Receptor 25.81.2e-82.5e-7
KRASKRAS Proto-Oncogene, GTPase4.53.4e-74.1e-6
BRAFB-Raf Proto-Oncogene, Serine/Threonine Kinase4.28.9e-79.2e-6
MAP2K1Mitogen-Activated Protein Kinase Kinase 13.91.5e-61.3e-5
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha3.55.6e-64.2e-5

Table 2: Top Candidate Genes Conferring Sensitivity to Pemigatinib (Negative Selection)

Gene SymbolDescriptionLog2 Fold Change (Pemigatinib vs. DMSO)p-valueFalse Discovery Rate (FDR)
TP53Tumor Protein P53-4.92.1e-95.3e-8
PTENPhosphatase and Tensin Homolog-4.26.8e-89.7e-7
NF1Neurofibromin 1-3.81.9e-72.2e-6
CDKN2ACyclin Dependent Kinase Inhibitor 2A-3.54.3e-74.5e-6
RB1RB Transcriptional Corepressor 1-3.29.1e-79.4e-6

Experimental Protocols

Protocol 1: Cell Line Selection and Culture
  • Cell Line Selection : Choose a cancer cell line known to be sensitive to pemigatinib, ideally one with a documented FGFR alteration (e.g., an FGFR2 fusion-positive cholangiocarcinoma cell line).

  • Cell Culture : Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Generation of a Stable Cas9-Expressing Cell Line
  • Lentiviral Transduction : Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin resistance).

  • Selection : Two days post-transduction, begin selection with the appropriate antibiotic (e.g., blasticidin) at a pre-determined concentration.

  • Expansion : Expand the antibiotic-resistant polyclonal population. Verify Cas9 expression and activity.

Protocol 3: Pooled sgRNA Library Transduction
  • Determine Viral Titer : Titer the pooled sgRNA lentiviral library on the Cas9-expressing cell line to determine the volume of virus required to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.

  • Transduction : Seed the Cas9-expressing cells and transduce them with the sgRNA library at the calculated MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 500-1000 cells per sgRNA.

  • Puromycin Selection : 48 hours post-transduction, select for transduced cells using puromycin at a concentration determined by a kill curve for the specific cell line.[6][14][16][17][18]

  • Baseline Cell Pellet (T0) : After puromycin selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA abundance.

Protocol 4: Pemigatinib Treatment Screen
  • Determine Pemigatinib Concentration : Perform a dose-response assay to determine the IC50 of pemigatinib in the Cas9-expressing cell line. For the screen, use a concentration that results in significant but not complete cell death (e.g., IC50 to IC80). A study has shown that 100 nM pemigatinib for 48 hours can reduce viability by 40-60% in sensitive cell lines.[19]

  • Cell Plating : Plate the transduced cell population at a density that maintains library representation.

  • Treatment : Treat one arm of the cell population with the determined concentration of pemigatinib and the other arm with a vehicle control (DMSO).

  • Long-term Culture : Culture the cells for 14-21 days, passaging as necessary while maintaining library representation. Replenish the media with fresh pemigatinib or DMSO at each passage.

  • Harvesting : At the end of the screen, harvest cell pellets from both the pemigatinib-treated and DMSO-treated populations.

Protocol 5: Next-Generation Sequencing (NGS) and Data Analysis
  • Genomic DNA Isolation : Isolate genomic DNA from the T0, pemigatinib-treated, and DMSO-treated cell pellets.

  • sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[20] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • NGS : Sequence the purified PCR products on an Illumina sequencer (e.g., NextSeq 500).[20]

  • Data Analysis :

    • Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA.

    • Use computational tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to normalize the read counts and identify sgRNAs that are significantly enriched or depleted in the pemigatinib-treated samples compared to the DMSO-treated samples.[21][22]

    • Perform gene-level analysis to identify genes whose corresponding sgRNAs are collectively enriched or depleted.

Protocol 6: Hit Validation
  • Individual sgRNA Validation : Validate top hits from the primary screen by transducing the Cas9-expressing cell line with individual sgRNAs targeting the candidate genes.

  • Cell Viability Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence and absence of pemigatinib to confirm the sensitivity or resistance phenotype.[20]

  • Orthogonal Validation : Use an alternative method, such as RNA interference (RNAi), to confirm that the observed phenotype is due to the loss of the target gene.[5]

  • Mechanistic Studies : For validated hits, perform further experiments to elucidate the mechanism by which the gene modulates pemigatinib sensitivity.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following INCB054828 (Pemigatinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Aberrant FGFR signaling is a known driver in various cancers, promoting tumor cell proliferation and survival.[1][2] Pemigatinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways such as the RAS-MAP kinase and PI3K-AKT pathways.[1][3][4] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells with FGFR alterations.[5][6]

These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound treatment using flow cytometry with Annexin V and a viability dye (like 7-AAD or Propidium Iodide).

Data Presentation: Apoptosis Induction by this compound

The following tables summarize the quantitative analysis of apoptosis in various cancer cell lines after treatment with 100 nM this compound for 24 and 48 hours. The data represents the average percentage of apoptotic cells (early and late apoptosis) as determined by flow cytometry.[6][7]

Table 1: Percentage of Apoptotic Cells in NCI-H1581 (Lung Cancer) Cell Line [6][7]

Treatment Duration% Apoptotic Cells (Mean ± SEM)
24 hours15.2 ± 1.8
48 hours25.5 ± 2.1

Table 2: Percentage of Apoptotic Cells in KATO III (Gastric Cancer) Cell Line [6][7]

Treatment Duration% Apoptotic Cells (Mean ± SEM)
24 hours12.8 ± 1.5
48 hours22.3 ± 2.0

Table 3: Percentage of Apoptotic Cells in RT-112 (Bladder Cancer) Cell Line [6][7]

Treatment Duration% Apoptotic Cells (Mean ± SEM)
24 hours18.9 ± 2.2
48 hours30.1 ± 2.5

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action Leading to Apoptosis

This compound selectively inhibits FGFR1/2/3, which in turn blocks the activation of downstream pro-survival signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This disruption of oncogenic signaling leads to cell cycle arrest and the induction of apoptosis.

INCB054828_Mechanism cluster_cytoplasm Cytoplasm FGFR1/2/3 FGFR1/2/3 PI3K/AKT Pathway PI3K/AKT Pathway FGFR1/2/3->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FGFR1/2/3->RAS/MAPK Pathway This compound This compound This compound->FGFR1/2/3 Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation RAS/MAPK Pathway->Cell Survival & Proliferation Apoptosis Apoptosis Cell Survival & Proliferation->Apoptosis Inhibits

This compound inhibits FGFR signaling, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the key steps for assessing apoptosis in cancer cell lines following treatment with this compound using flow cytometry.

Apoptosis_Workflow Cell_Culture 1. Seed Cancer Cells (e.g., NCI-H1581, KATO III, RT-112) Treatment 2. Treat with this compound (100 nM) and Vehicle Control Cell_Culture->Treatment Incubation 3. Incubate for 24h and 48h Treatment->Incubation Harvesting 4. Harvest Cells Incubation->Harvesting Staining 5. Stain with Annexin V-FITC and 7-AAD/PI Harvesting->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Quantify Apoptotic Populations (Early and Late) Flow_Cytometry->Data_Analysis

Flow cytometry workflow for this compound-induced apoptosis.

Experimental Protocols

Materials:

  • Cancer cell lines (e.g., NCI-H1581, KATO III, RT-112)

  • This compound (Pemigatinib)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, viability dye like 7-AAD or Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol for Apoptosis Analysis by Flow Cytometry:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell lines in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and stabilize overnight.

    • Treat the cells with 100 nM this compound. Include a vehicle-treated control group (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.

    • For suspension cells, gently collect the cells from the culture vessel.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.[6]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6]

    • Analyze the samples on a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and 7-AAD/PI-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

    • Necrotic cells: Annexin V-negative and 7-AAD/PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment compared to the vehicle control.

Logical Relationship of Apoptotic States

The following diagram illustrates the progression of a cell from a viable state to late apoptosis/necrosis as detected by Annexin V and Propidium Iodide staining.

Apoptosis_States Viable Viable (Annexin V- / PI-) Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Viable->Early_Apoptosis Phosphatidylserine exposure Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) Early_Apoptosis->Late_Apoptosis Loss of membrane integrity

Progression of apoptosis detected by flow cytometry.

References

Application Notes and Protocols for In Vivo Bioluminescence Imaging of Tumor Response to Pemigatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemigatinib, marketed as Pemazyre®, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations such as gene fusions, rearrangements, or mutations, can drive tumor cell proliferation, survival, and angiogenesis.[1][4][5] Such alterations are notably present in a subset of cholangiocarcinomas (bile duct cancers), making FGFRs a key therapeutic target.[6][7] Pemigatinib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][5]

In vivo bioluminescence imaging (BLI) is a sensitive and quantitative method for non-invasively monitoring tumor growth and response to therapy in preclinical animal models.[8][9][10] This technique relies on the introduction of a luciferase reporter gene into cancer cells, which then emit light upon administration of a substrate. The light emission can be detected and quantified to provide a real-time assessment of tumor burden.[11][12] These application notes and protocols describe the use of in vivo BLI to evaluate the anti-tumor activity of pemigatinib in a xenograft model of cholangiocarcinoma.

FGFR Signaling Pathway Targeted by Pemigatinib

The diagram below illustrates the mechanism of action of pemigatinib. Under normal physiological conditions, the binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[1] In certain cancers, genetic alterations lead to constitutive activation of FGFRs, promoting uncontrolled cell proliferation.[1] Pemigatinib selectively inhibits FGFR1, 2, and 3 by binding to their ATP-binding site, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[1][2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (1, 2, 3) FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Tumor Growth and Treatment cluster_imaging Data Acquisition and Analysis Cell_Prep Prepare Luciferase-Expressing Cholangiocarcinoma Cells Implantation Implant Cells into Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth with BLI Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Pemigatinib (5 mg/kg) or Vehicle Randomization->Treatment BLI_Acquisition Perform Bioluminescence Imaging (Twice Weekly) Treatment->BLI_Acquisition Data_Analysis Quantify Bioluminescence Signal and Analyze Data BLI_Acquisition->Data_Analysis Results Evaluate Tumor Response to Pemigatinib Data_Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to INCB054828 (Pemigatinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments investigating acquired resistance to INCB054828 (pemigatinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as pemigatinib, is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors.[2] This binding prevents receptor autophosphorylation and blocks downstream signaling through pathways such as the RAS-MAP kinase and PI3K-AKT pathways, which are crucial for cell proliferation and survival in FGFR-driven cancers.[2]

Q2: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound primarily occurs through two main mechanisms:

  • On-target secondary mutations: The most common mechanism is the development of secondary mutations within the kinase domain of the FGFR gene, particularly FGFR2.[4][5] These mutations can interfere with the binding of this compound to the receptor. Frequently observed mutations include those at the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[4][5][6]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling.[4][7] This can include the activation of the PI3K/mTOR or RAS/MAPK pathways through mutations in genes such as PIK3CA, KRAS, or NRAS.[5][7][8]

Q3: My cells are showing increasing resistance to this compound. How can I confirm the mechanism of resistance?

To identify the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the FGFR gene: Perform Sanger or Next-Generation Sequencing (NGS) on the resistant cell line to identify any secondary mutations in the FGFR kinase domain.[4][5]

  • Analyze downstream signaling: Use Western blotting to assess the phosphorylation status of key proteins in the FGFR signaling pathway (e.g., p-FGFR, p-FRS2, p-ERK, p-AKT) in the presence of this compound. Persistent phosphorylation despite treatment suggests a resistance mechanism.

  • Investigate bypass pathways: If no on-target mutations are found, use NGS or targeted gene panels to look for mutations in key components of bypass pathways like PI3K/AKT and RAS/MAPK.[4][7][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in sensitive cell lines.
Potential Cause Troubleshooting Step Recommendation
Cell Line Integrity Cell line misidentification or cross-contamination.Authenticate cell lines using Short Tandem Repeat (STR) profiling.[10]
Genetic drift due to high passage number.Use low-passage number cells for experiments.[10]
Mycoplasma contamination.Regularly test for mycoplasma contamination using PCR-based methods.[10]
Experimental Variability Degradation of this compound stock solution.Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[11]
Inconsistent cell seeding density or incubation times.Standardize protocols for cell seeding and treatment duration across all experiments.[10]
Issue 2: No or weak effect on downstream signaling (e.g., p-FRS2, p-ERK) after this compound treatment in a sensitive cell line.
Potential Cause Troubleshooting Step Recommendation
Western Blotting Issues Suboptimal antibody performance.Ensure primary antibodies for phosphorylated proteins are validated and used at the optimal dilution.[10]
Inadequate sample preparation.Use protease and phosphatase inhibitors during cell lysis to preserve protein phosphorylation.[12][13]
Insufficient protein loading.Ensure adequate and equal amounts of protein are loaded for each sample.
Inhibitor Activity Insufficient target engagement.Confirm the inhibitor is reaching its target by performing a dose-response experiment. Consider a cellular thermal shift assay (CETSA) to verify target binding.[10]
Incorrect inhibitor concentration.Verify the concentration of your stock solution.
Issue 3: A newly generated this compound-resistant cell line shows no mutations in the FGFR kinase domain.
Potential Cause Troubleshooting Step Recommendation
Bypass Pathway Activation Activation of alternative signaling pathways (e.g., PI3K/AKT, RAS/MAPK).Perform Western blot analysis for key phosphorylated proteins in these pathways (p-AKT, p-mTOR, p-MEK, p-ERK) in the presence and absence of this compound.[4][7]
Conduct Next-Generation Sequencing (NGS) on a panel of cancer-related genes to identify potential mutations in bypass pathway components.[4][7]
Other Resistance Mechanisms Upregulation of drug efflux pumps.Investigate the expression of ABC transporters (e.g., P-glycoprotein) using qPCR or Western blotting.
Phenotypic changes such as Epithelial-to-Mesenchymal Transition (EMT).Assess changes in cell morphology and expression of EMT markers (e.g., E-cadherin, Vimentin).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (Pemigatinib) Against FGFR Kinases.

KinaseMean IC50 (nM) ± S.D.
FGFR10.4 ± 0.2
FGFR20.5 ± 0.1
FGFR31.0 ± 0.3
FGFR430 ± 8

Data adapted from preclinical studies.[2]

Table 2: Growth Inhibition (GI50) of this compound in FGFR-Altered Cancer Cell Lines.

Cell Line (Cancer Type)FGFR AlterationMean GI50 (nM) ± S.D.
H1581 (Lung)FGFR1 amplification14 ± 4
KATO III (Gastric)FGFR2 amplification2 ± 1
RT-112 (Bladder)FGFR3-TACC3 fusion4 ± 2

GI50 is the concentration that causes 50% inhibition of cell growth. Data adapted from preclinical studies.[2]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating an this compound-resistant cancer cell line using a dose-escalation approach.

Materials:

  • Parental cancer cell line with known sensitivity to this compound

  • Complete cell culture medium

  • This compound (pemigatinib)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the baseline IC50 of this compound for the parental cell line.

  • Initial treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor and passage: Monitor the cells for growth. When the cells become confluent, passage them and continue to culture them in the presence of the same concentration of this compound.

  • Dose escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and select: Continue this process of dose escalation and cell culture for several months. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial IC50), the resistant cell line is established.

  • Confirm resistance: Perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in both sensitive and resistant cell lines.

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance reading: Read the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

  • Secondary antibody incubation: Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]

  • Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total protein and a loading control (e.g., GAPDH or β-actin).[15]

  • Data analysis: Quantify the band intensities using densitometry software.

Protocol 4: Sanger Sequencing of the FGFR Kinase Domain

This protocol is for identifying point mutations in the FGFR kinase domain.

Materials:

  • Genomic DNA or cDNA from parental and resistant cell lines

  • PCR primers flanking the FGFR kinase domain exons

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing primers

  • Sequencing reaction mix (e.g., BigDye terminator)

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • DNA/RNA extraction: Extract genomic DNA or total RNA from both parental and resistant cell lines. If starting with RNA, synthesize cDNA.

  • PCR amplification: Amplify the exons of the FGFR kinase domain using PCR with specific primers.

  • PCR product purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger sequencing reaction: Perform the sequencing reaction using the purified PCR product, a sequencing primer, and a sequencing reaction mix.

  • Sequence analysis: Run the sequencing products on a genetic analyzer. Analyze the resulting chromatograms for any nucleotide changes in the resistant cell line compared to the parental cell line.

Protocol 5: Next-Generation Sequencing (NGS) for Resistance Analysis

This protocol provides a general workflow for using NGS to identify both on-target and off-target resistance mutations.

Materials:

  • Genomic DNA from parental and resistant cell lines

  • NGS library preparation kit

  • Targeted gene panel (optional, for focusing on cancer-related genes)

  • NGS sequencer

  • Bioinformatics analysis pipeline

Procedure:

  • DNA extraction and QC: Extract high-quality genomic DNA from parental and resistant cell lines and perform quality control checks.

  • Library preparation: Prepare NGS libraries from the genomic DNA. This involves DNA fragmentation, adapter ligation, and amplification.

  • Target enrichment (optional): If using a targeted panel, enrich the library for the genes of interest.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data analysis:

    • Align the sequencing reads to a reference genome.

    • Call genetic variants (single nucleotide variants, insertions, deletions, copy number variations).

    • Compare the variants found in the resistant cell line to those in the parental line to identify acquired mutations.

    • Annotate the identified mutations to determine their potential functional impact.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation This compound This compound This compound->FGFR Resistance_Workflow start Cells Develop Resistance to this compound ic50 Confirm Resistance (IC50 Shift) start->ic50 sequencing Sequence FGFR Kinase Domain ic50->sequencing mutation Mutation Found? sequencing->mutation on_target On-Target Resistance (e.g., V565F, N550K) mutation->on_target Yes western Western Blot for Downstream Pathways (p-AKT, p-ERK) mutation->western No bypass Bypass Pathway Activation? western->bypass off_target Off-Target Resistance (e.g., PIK3CA mutation) bypass->off_target Yes other Investigate Other Mechanisms (e.g., EMT, Drug Efflux) bypass->other No

References

INCB054828 (Pemigatinib) Off-Target Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of INCB054828, also known as pemigatinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments involving this compound.

Off-Target Kinase Inhibition Profile

This compound (pemigatinib) is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] While demonstrating high selectivity for its primary targets, understanding its off-target inhibition profile is crucial for interpreting experimental results and anticipating potential side effects in pre-clinical and clinical studies.

Quantitative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and key off-target kinases.

Kinase TargetIC50 (nM)Reference
On-Target Kinases
FGFR10.4[2][3][4]
FGFR20.5[2][3][4]
FGFR31.0[2][3][4]
FGFR430[2][3][4]
Key Off-Target Kinases
VEGFR2/KDR182[1][4]
c-KIT266[1][4]

A screening of this compound against a panel of 56 diverse tyrosine and serine-threonine kinases revealed that only VEGFR2/KDR and c-KIT had IC50 values below 1,000 nM.[1][4] A subsequent, broader panel of 161 kinases confirmed this high selectivity, with no other significant inhibitions observed at a concentration of 100 nM besides the FGFR family and VEGFR2.[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay

A common method to determine the IC50 values for kinase inhibitors is a biochemical assay using recombinant enzymes.

Objective: To quantify the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes are utilized. A suitable substrate for each kinase is prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (at a fixed concentration, e.g., 1 mM) are incubated with the various concentrations of this compound.[1] The reaction is typically initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as radioactivity-based assays (e.g., using ³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each this compound concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

dot

Caption: Workflow for a biochemical kinase inhibition assay.

Troubleshooting Guide & FAQs

This section addresses potential issues and frequently asked questions that researchers may encounter when working with this compound.

Q1: My cells are showing unexpected phenotypes that are not consistent with FGFR inhibition. What could be the cause?

A1: While this compound is highly selective for FGFRs, at higher concentrations it can inhibit other kinases, most notably VEGFR2/KDR and c-KIT.[1][4] Consider the following:

  • Concentration: Are you using a concentration of this compound that is significantly higher than the IC50 for FGFRs? At concentrations approaching the IC50 values for VEGFR2 (182 nM) and c-KIT (266 nM), you may observe off-target effects related to the inhibition of these kinases.

  • Cellular Context: Does your cell line express high levels of VEGFR2 or c-KIT? If so, they may be more sensitive to the off-target effects of this compound.

  • Alternative Inhibitor: To confirm that the observed phenotype is due to off-target effects, consider using another FGFR inhibitor with a different off-target profile as a control.

Q2: I am observing hyperphosphatemia in my animal model treated with this compound. Is this an expected on-target effect?

A2: Yes, hyperphosphatemia (an excess of phosphate in the blood) is a known on-target effect of FGFR inhibition.[6][7] FGFRs play a role in phosphate homeostasis, and their inhibition can lead to increased phosphate levels. This is a commonly observed adverse event in clinical trials of pemigatinib.[7][8]

dot

Signaling_Pathway FGFR_Inhibition This compound (Pemigatinib) FGFR FGFR Signaling FGFR_Inhibition->FGFR Inhibits Phosphate_Homeostasis Phosphate Homeostasis Regulation FGFR->Phosphate_Homeostasis Regulates Hyperphosphatemia Hyperphosphatemia Phosphate_Homeostasis->Hyperphosphatemia Disruption leads to

Caption: Relationship between FGFR inhibition and hyperphosphatemia.

Q3: How can I mitigate the effects of hyperphosphatemia in my in vivo experiments?

A3: In clinical settings, hyperphosphatemia is managed through various strategies.[6] For pre-clinical research, you could consider:

  • Monitoring: Regularly monitor serum phosphate levels in your animal models.

  • Dietary Modification: A low-phosphate diet may help to reduce the severity of hyperphosphatemia.

  • Phosphate Binders: The use of phosphate binders, which prevent the absorption of phosphate from the gut, could be explored.

Q4: Are there any other known on-target toxicities associated with this compound that I should be aware of?

A4: Yes, besides hyperphosphatemia, other on-target toxicities observed with selective FGFR inhibitors like pemigatinib include ocular toxicities (such as dry eye and retinal pigment epithelial detachment), dermatologic issues (like alopecia and nail toxicity), and gastrointestinal side effects.[6][7][8][9] While these are more commonly reported in clinical settings, being aware of these potential on-target effects can be valuable for interpreting findings in pre-clinical models.

References

Technical Support Center: INCB054828 (Pemigatinib) and CYP3A4-Mediated Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro CYP3A4-mediated drug interactions of INCB054828 (pemigatinib).

Frequently Asked Questions (FAQs)

Q1: What is the primary route of metabolism for this compound?

In vitro and clinical data have demonstrated that this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This is a critical consideration for potential drug-drug interactions when co-administering this compound with other therapeutic agents.

Q2: Does this compound inhibit CYP3A4 activity?

Yes, in vitro studies have shown that this compound is a mechanism-based inhibitor of CYP3A4.[4] This means that it causes time-dependent, irreversible inactivation of the enzyme. However, its potential for direct, reversible inhibition of CYP3A4 is low, with a reported IC50 value greater than 25 µM.[5]

Q3: What are the key quantitative parameters for the mechanism-based inhibition of CYP3A4 by this compound?

The following table summarizes the kinetic parameters for the mechanism-based inhibition of CYP3A4 by this compound.

ParameterValueEnzyme
KI (Concentration for half-maximal inactivation)8.69 µMCYP3A4
kinact (Maximal rate of inactivation)0.108 min-1CYP3A4
Partition Ratio ~44CYP3A4

Q4: What is the potential of this compound to induce CYP3A4 expression?

While clinical studies have shown that strong and moderate CYP3A4 inducers can significantly decrease the plasma concentrations of pemigatinib, specific in vitro data on the CYP3A4 induction potential of this compound (e.g., EC50 or fold-induction values in human hepatocytes) are not publicly available in the reviewed literature.[1][2][6] Therefore, researchers should consider conducting their own in vitro induction studies.

Q5: My experiment shows significant inhibition of a co-administered drug's metabolism when incubated with this compound and human liver microsomes. What could be the cause?

Given that this compound is a mechanism-based inhibitor of CYP3A4, the observed inhibition is likely due to the time-dependent inactivation of the enzyme.[4] Ensure your experimental design accounts for pre-incubation time to accurately assess this type of inhibition. Direct inhibition is less likely to be the primary cause due to the high IC50 value (>25 µM).[5]

Troubleshooting Guides

Issue: Inconsistent IC50 values for CYP3A4 inhibition by this compound.

  • Possible Cause 1: Inadequate Pre-incubation. Mechanism-based inhibition is time-dependent. If you are not including a pre-incubation step of this compound with the human liver microsomes and NADPH before adding the CYP3A4 substrate, you will not accurately measure the extent of inactivation.

  • Solution 1: Implement a pre-incubation step in your protocol. A typical pre-incubation time for mechanism-based inhibition studies is 30 minutes.

  • Possible Cause 2: Substrate Concentration. The apparent IC50 value can be influenced by the concentration of the CYP3A4 probe substrate used.

  • Solution 2: Use a substrate concentration that is at or below its Km value to ensure sensitive detection of inhibition.

Issue: No significant induction of CYP3A4 mRNA expression observed in primary human hepatocytes treated with this compound.

  • Possible Cause 1: Insufficient Incubation Time. The induction of gene expression is a time-dependent process.

  • Solution 1: Ensure that the hepatocytes are treated with this compound for a sufficient duration, typically 48 to 72 hours for CYP induction studies.

  • Possible Cause 2: Sub-optimal Compound Concentration. The concentrations of this compound used may be too low to elicit a significant induction response.

  • Solution 2: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for induction.

  • Possible Cause 3: Donor Variability. Primary human hepatocytes exhibit significant donor-to-donor variability in their response to inducers.

  • Solution 3: Use hepatocytes from at least three different donors to obtain a more representative assessment of the induction potential.

Experimental Protocols

Protocol 1: Assessment of Mechanism-Based Inhibition of CYP3A4

This protocol is designed to determine the kinetic parameters (KI and kinact) of mechanism-based inhibition of CYP3A4 by this compound.

  • Preparation of Reagents:

    • Human Liver Microsomes (HLM)

    • This compound stock solution

    • NADPH regenerating system

    • CYP3A4 probe substrate (e.g., midazolam or testosterone)

    • Potassium phosphate buffer

  • Pre-incubation:

    • In a 96-well plate, pre-incubate varying concentrations of this compound with HLM and the NADPH regenerating system in potassium phosphate buffer at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Initiation of Reaction:

    • Following the pre-incubation, add the CYP3A4 probe substrate to each well to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to ensure linear metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the initial rate of metabolite formation for each concentration of this compound and each pre-incubation time.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the apparent inactivation rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the KI and kinact.

Protocol 2: General Protocol for Assessment of CYP3A4 Induction in Primary Human Hepatocytes

As specific in vitro induction data for this compound is not publicly available, this general protocol can be adapted to evaluate its CYP3A4 induction potential.

  • Cell Culture:

    • Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Treatment:

    • Treat the hepatocytes with varying concentrations of this compound, a positive control inducer (e.g., rifampicin), and a vehicle control for 48-72 hours. Replace the media and compounds daily.

  • Endpoint 1: mRNA Expression Analysis (qRT-PCR):

    • After the treatment period, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of CYP3A4 and a housekeeping gene using quantitative real-time PCR (qRT-PCR).

    • Calculate the fold induction relative to the vehicle control.

  • Endpoint 2: Enzyme Activity Assay:

    • After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) for a specific time.

    • Collect the supernatant and analyze the formation of the metabolite by LC-MS/MS.

    • Normalize the activity to the protein content in each well.

    • Calculate the fold induction relative to the vehicle control.

  • Data Analysis:

    • For both mRNA and activity endpoints, plot the fold induction against the concentration of this compound to generate a dose-response curve.

    • If a clear dose-response is observed, calculate the EC50 (concentration causing 50% of the maximal induction) and the maximum fold induction (Emax).

Visualizations

G cluster_metabolism This compound Metabolism & CYP3A4 Interaction This compound This compound (Pemigatinib) Metabolite Metabolites This compound->Metabolite Metabolism CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Binding CYP3A4->Metabolite Catalysis Inactive_CYP3A4 Inactive CYP3A4 (Covalent Adduct) CYP3A4->Inactive_CYP3A4 Mechanism-Based Inactivation

Caption: Metabolic pathway and mechanism-based inactivation of CYP3A4 by this compound.

G cluster_workflow Workflow for Assessing Mechanism-Based Inhibition start Start preincubation Pre-incubate this compound with HLM + NADPH (Time-course) start->preincubation add_substrate Add CYP3A4 Probe Substrate preincubation->add_substrate reaction Incubate (Linear Phase) add_substrate->reaction stop_reaction Quench Reaction reaction->stop_reaction analysis LC-MS/MS Analysis of Metabolite stop_reaction->analysis data_analysis Calculate kobs, KI, kinact analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining mechanism-based inhibition of CYP3A4.

G cluster_induction_workflow Workflow for Assessing CYP3A4 Induction start Start treat_hepatocytes Treat Primary Human Hepatocytes with this compound (48-72h) start->treat_hepatocytes endpoint Choose Endpoint treat_hepatocytes->endpoint mrna_analysis mRNA Analysis (qRT-PCR) endpoint->mrna_analysis Gene Expression activity_analysis Enzyme Activity Assay endpoint->activity_analysis Enzyme Function data_analysis Calculate Fold Induction (EC50, Emax) mrna_analysis->data_analysis activity_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing CYP3A4 induction in primary human hepatocytes.

References

Technical Support Center: Optimizing INCB054828 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of INCB054825 (also known as pemigatinib) in preclinical in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is INCB054828 and what is its mechanism of action?

A1: this compound, also known as pemigatinib, is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Alterations in FGFR genes can act as oncogenic drivers, promoting tumor cell proliferation, survival, and migration.[4] this compound exerts its anti-tumor activity by blocking the kinase activity of these receptors, thereby inhibiting downstream signaling pathways such as the RAS-MAP kinase and PI3K-AKT pathways.[5][6]

Q2: What are the reported effective oral dosages of this compound in preclinical xenograft models?

A2: In preclinical studies, orally administered this compound has been shown to effectively suppress tumor growth in xenograft models with FGFR1, 2, or 3 alterations.[1][2][7] Significant tumor growth suppression has been observed at doses as low as 0.03 mg/kg administered once daily, with maximal activity seen at doses of 0.3 mg/kg and higher.[1][6] A dose of 0.3 mg/kg once daily has demonstrated significant efficacy in a KG1 subcutaneous xenograft model.[1][6]

Q3: How should I determine the optimal dosage for my specific in vivo animal model?

A3: The optimal dosage can vary depending on the tumor model, animal strain, and specific experimental endpoints. A dose-range finding study is recommended to determine the most effective and well-tolerated dose. This typically involves treating cohorts of tumor-bearing animals with a range of this compound doses and monitoring for both anti-tumor efficacy and potential toxicities.

Q4: What are the pharmacokinetic properties of this compound in common laboratory animal species?

A4: The preclinical pharmacokinetic profile of this compound indicates that it is suitable for oral dosing and can achieve target inhibition at low doses.[1][2][6] The oral bioavailability is reported to be complete in rats, 98% in dogs, and 29% in monkeys.[1][7] The terminal elimination half-life after intravenous dosing ranges from 4.0 hours in rats to 15.7 hours in dogs.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy Insufficient drug exposure.- Verify the formulation and administration route. - Consider increasing the dose or dosing frequency based on a dose-response study. - Perform pharmacokinetic analysis to assess drug levels in plasma and tumor tissue.
Tumor model is not dependent on FGFR signaling.- Confirm the presence of FGFR1, 2, or 3 alterations (e.g., fusions, mutations, amplifications) in your tumor model.[1][4] - Assess downstream FGFR pathway activation (e.g., p-FRS2, p-ERK) in tumor tissue.
Unexpected Toxicity Dose is too high for the specific animal strain or model.- Reduce the dosage. - Monitor for clinical signs of toxicity and body weight loss. - Consider less frequent dosing.
Formulation issues (e.g., precipitation, improper vehicle).- Ensure the compound is fully dissolved and the vehicle is well-tolerated.
High Variability in Tumor Response Inconsistent tumor implantation or size at the start of treatment.- Ensure consistent tumor cell implantation technique and start treatment when tumors reach a uniform size.
Variability in drug administration.- Ensure accurate and consistent oral gavage technique.
Heterogeneity of the tumor model.- Characterize the genetic profile of the tumor model to ensure consistent FGFR alterations.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
FGFR10.4[2][8]
FGFR20.5[2][8]
FGFR31.0[2]
FGFR430[2][8]

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelFGFR AlterationDosing Regimen (Oral, Once Daily)Outcome
KATO III (Gastric Cancer)FGFR2 Amplification0.03 mg/kgSignificant tumor growth suppression[1][6]
KATO III (Gastric Cancer)FGFR2 Amplification≥ 0.3 mg/kgMaximum tumor growth suppression[1][6]
KG1 (Erythroleukemia)FGFR1 Translocation0.3 mg/kgSignificant efficacy[1][6]
RT-112 (Bladder Carcinoma)FGFR3-TACC3 FusionNot specifiedActivity demonstrated[6]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in a Xenograft Model

  • Animal Model: Use an appropriate immunodeficient mouse strain (e.g., nude or NSG mice) for tumor xenografts.

  • Tumor Implantation: Subcutaneously implant tumor cells known to have an FGFR1, 2, or 3 alteration.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into groups of 8-10.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound at 0.1 mg/kg.

    • Group 3: this compound at 0.3 mg/kg.

    • Group 4: this compound at 1 mg/kg.

    • Group 5: this compound at 3 mg/kg.

  • Drug Administration: Administer this compound or vehicle orally once daily.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Observe animals daily for any clinical signs of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: Compare tumor growth inhibition and body weight changes between the treated and control groups to determine the optimal dose.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg This compound This compound (Pemigatinib) This compound->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_monitoring Phase 3: Monitoring and Data Collection cluster_analysis Phase 4: Analysis and Endpoint A1 Select FGFR-altered Tumor Model A2 Prepare this compound Formulation A1->A2 B4 Daily Oral Dosing (this compound or Vehicle) A2->B4 B1 Tumor Cell Implantation B2 Tumor Growth to Desired Size B1->B2 B3 Randomize Animals into Dose Groups B2->B3 B3->B4 C1 Monitor Tumor Volume and Body Weight B4->C1 C2 Observe for Clinical Signs of Toxicity C1->C2 D2 Data Analysis: Tumor Growth Inhibition, Toxicity Assessment C2->D2 D1 Endpoint Reached (e.g., 21-28 days) D1->D2 D3 Determine Optimal Dosage D2->D3

References

Technical Support Center: Troubleshooting INCB054828 (Pemigatinib) Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with INCB054828 (pemigatinib) in their cell-based assays. By providing clear troubleshooting steps, detailed protocols, and frequently asked questions, this resource aims to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pemigatinib) and why is its solubility a concern in cell-based assays?

A1: this compound, also known as pemigatinib, is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4][5][6][7][8][9][10][11] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which results in poor solubility in aqueous solutions such as cell culture media.[1][4] This can lead to the compound precipitating out of solution, causing inaccurate dosing and unreliable experimental outcomes.

Q2: What are the initial signs of this compound precipitation in my cell culture?

A2: The most common signs of precipitation are the appearance of cloudiness, a visible film, or small particles in the cell culture medium after the addition of the compound. This can occur immediately or over a period of time. When viewed under a microscope, these precipitates may appear as crystalline structures or amorphous aggregates.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture medium?

A3: No, this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in phosphate-buffered saline (PBS) or cell culture medium will likely lead to incomplete dissolution and precipitation. It is recommended to first dissolve the compound in an appropriate organic solvent.[1]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions of this compound.[1][3][8] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3][4]

Q5: I have tried the recommended troubleshooting steps, but I still observe a precipitate. What should I do?

A5: If you continue to experience solubility issues, it is possible that your desired final concentration is above the solubility limit of this compound in your specific cell culture system. It is advisable to experimentally determine the kinetic solubility of the compound in your medium.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Possible Cause Solution
High Final Concentration The intended final concentration of this compound may exceed its solubility limit in the aqueous medium. Action: Perform a serial dilution to experimentally determine the highest concentration that remains soluble in your cell culture medium.
Rapid Change in Solvent Polarity The abrupt shift from a high concentration of organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution. Action: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction helps to maintain solubility.
Low Temperature of Medium Adding the compound to cold media can decrease its solubility. Action: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Incorrect Stock Solution Preparation The stock solution may not have been fully dissolved initially. Action: Before use, visually inspect your stock solution to ensure there is no particulate matter. If needed, gently warm the stock solution at 37°C or sonicate briefly to ensure complete dissolution.

Issue: The cell culture medium becomes cloudy over time after the addition of this compound.

Possible Cause Solution
Compound Instability The compound may not be stable in the culture medium over the duration of the experiment. Action: While this compound is generally stable, consider reducing the incubation time if possible, or refreshing the medium with freshly diluted compound at intermediate time points for long-term assays.
Interaction with Media Components Components in the serum or media supplements may be interacting with the compound, leading to precipitation. Action: If using a high-serum concentration, try reducing it if your cell line allows. Alternatively, test the solubility in a serum-free version of your medium.
Final DMSO Concentration While aiming to keep the final DMSO concentration low (ideally below 0.5% v/v), a very low concentration might not be sufficient to aid in solubilizing the compound in the aqueous environment. Action: While not exceeding cytotoxic levels, ensure the final DMSO concentration is adequate. It is a balance between toxicity and solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Molar Equivalent (mM)Source
DMSO5 - 4010.2 - 82.05[1][3][4][8]
DMF1530.77[1][8]
DMF:PBS (pH 7.2) (1:2)0.330.68[1][8]
WaterInsoluble-[4]
EthanolInsoluble-[4]

Note: The molecular weight of this compound is 487.5 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (pemigatinib) powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber or light-protected microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). For a 10 mM stock solution, weigh out 4.875 mg of this compound.

    • In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To prepare a 10 mM stock solution with 4.875 mg of the compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.

    • Visually inspect the solution to confirm there is no particulate matter. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Materials:

    • Prepared this compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of your complete cell culture medium to 37°C.

    • To achieve the desired final concentration, perform a serial dilution of the stock solution in pre-warmed medium. It is recommended to perform an intermediate dilution step in medium rather than adding a very small volume of the concentrated stock directly to the final culture volume.

    • Example for a final concentration of 10 µM:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.

      • Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final concentration of 10 µM.

    • When adding the compound to the medium, add it dropwise while gently swirling the plate or tube to ensure rapid and uniform mixing.

    • Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription This compound This compound (Pemigatinib) This compound->FGFR

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Precipitation Observed in Cell Culture check_stock 1. Verify Stock Solution (100% DMSO, fully dissolved?) start->check_stock review_dilution 2. Review Dilution Method (Added to pre-warmed media? Gradual mixing?) check_stock->review_dilution No re_dissolve Re-dissolve Stock (Warm/Sonicate) check_stock->re_dissolve Yes check_concentration 3. Check Final Concentration (Is it too high?) review_dilution->check_concentration No optimize_dilution Optimize Dilution (Dropwise addition, swirling) review_dilution->optimize_dilution Yes check_dmso 4. Verify Final DMSO % (Is it <0.5% and sufficient?) check_concentration->check_dmso No lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes solubility_assay Perform Kinetic Solubility Assay to determine max concentration check_dmso->solubility_assay No adjust_dmso Adjust DMSO % within toxic limits check_dmso->adjust_dmso Yes end Issue Resolved solubility_assay->end re_dissolve->review_dilution optimize_dilution->check_concentration lower_concentration->check_dmso adjust_dmso->solubility_assay

Caption: Troubleshooting workflow for this compound precipitation.

References

Identifying FGFR2 gatekeeper mutations conferring pemigatinib resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating FGFR2 gatekeeper mutations that confer resistance to pemigatinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pemigatinib?

Pemigatinib is a selective, ATP-competitive inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] In cancers driven by aberrant FGFR signaling, such as those with FGFR2 fusions or rearrangements, constitutively active FGFR2 promotes tumor cell proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1][4] Pemigatinib binds to the ATP-binding pocket of the FGFR2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[1][2]

Q2: What are the known FGFR2 gatekeeper mutations that cause resistance to pemigatinib?

Acquired resistance to pemigatinib in patients with FGFR2-driven cancers is frequently associated with the emergence of secondary mutations in the FGFR2 kinase domain.[5][6] The most commonly reported gatekeeper mutation is V565F/I/L , located in the kinase domain's ATP-binding pocket.[5][6][7] Another prevalent mutation conferring resistance is at the N550 residue (a "molecular brake" residue), such as N550D/H/K/T .[5][6][8] These mutations sterically hinder the binding of pemigatinib to the FGFR2 kinase domain, thereby reducing its inhibitory effect.[9]

Q3: Are there other mechanisms of resistance to pemigatinib besides gatekeeper mutations?

Yes, in addition to on-target FGFR2 mutations, off-target mechanisms can also contribute to pemigatinib resistance. These can include the activation of bypass signaling pathways that circumvent the need for FGFR2 signaling.[10][11] Commonly implicated pathways include the PI3K/mTOR and MAPK pathways, where activating mutations in components like KRAS, NRAS, or PIK3CA can promote tumor growth independently of FGFR2 inhibition.[6][10]

Troubleshooting Guides

Problem: Unexpected cell viability in pemigatinib-treated FGFR2-fusion cell lines.

If you observe that your FGFR2-fusion positive cancer cell line is not responding to pemigatinib treatment as expected (i.e., showing high viability), consider the following troubleshooting steps:

  • Confirm Cell Line Identity and FGFR2 Fusion Status:

    • Perform STR profiling to authenticate your cell line.

    • Use RT-PCR or FISH to confirm the presence of the specific FGFR2 fusion.

  • Assess for Pre-existing or Acquired Resistance Mutations:

    • Sequence the FGFR2 kinase domain of your cell line population to check for the presence of known resistance mutations (e.g., V565 or N550 mutations). This can be done using Sanger sequencing for targeted analysis or next-generation sequencing (NGS) for broader coverage.

  • Investigate Bypass Signaling Pathways:

    • Perform a Western blot to analyze the phosphorylation status of key downstream signaling proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in the presence and absence of pemigatinib. Persistent signaling in these pathways despite FGFR2 inhibition may suggest a bypass mechanism.

    • Consider sequencing key genes in these pathways (e.g., KRAS, NRAS, BRAF, PIK3CA) to identify potential activating mutations.

Problem: Difficulty validating a novel FGFR2 mutation's role in pemigatinib resistance.

When investigating a newly identified FGFR2 mutation for its potential to confer pemigatinib resistance, follow this experimental workflow:

  • Generate Isogenic Cell Lines:

    • Use a suitable cell line that is dependent on FGFR signaling (e.g., Ba/F3 cells engineered to express an FGFR2 fusion).

    • Introduce the wild-type FGFR2 fusion construct into one population and the mutant FGFR2 fusion construct (containing your novel mutation) into a parallel population.

  • Perform a Cell Viability Assay:

    • Treat both the wild-type and mutant cell lines with a dose-response range of pemigatinib.

    • Determine the IC50 value for each cell line. A significant increase in the IC50 for the mutant cell line compared to the wild-type indicates resistance.

  • Conduct a Biochemical Assay (Western Blot):

    • Treat both cell lines with pemigatinib and analyze the phosphorylation of FGFR2 and downstream signaling proteins (e.g., p-ERK, p-AKT).

    • Resistance is indicated if FGFR2 autophosphorylation and downstream signaling are inhibited by pemigatinib in the wild-type cells but not in the mutant cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of pemigatinib against wild-type and mutant FGFR2.

Cell Line/TargetMutationPemigatinib IC50 (nM)Reference
FGFR1Wild-type0.4[12]
FGFR2Wild-type0.5[12]
FGFR3Wild-type1.2[12]
FGFR4Wild-type30[12]
FGFR2-CLIP1 FusionWild-type10.16[12]
FGFR2-CLIP1 FusionN549H1527.57[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of pemigatinib in cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of pemigatinib in culture medium.

    • Remove the old medium from the cells and add the pemigatinib-containing medium. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[13][14]

Western Blot Analysis of FGFR2 Signaling

This protocol is for assessing the phosphorylation status of FGFR2 and downstream signaling proteins.[4][15][16]

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with pemigatinib or vehicle (DMSO) for the desired time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR2, total FGFR2, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 FGFR2 FGF Ligand->FGFR2 Binds P P FGFR2->P Autophosphorylation RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Pemigatinib Pemigatinib Pemigatinib->FGFR2 Inhibits Resistance_Mutation Gatekeeper Mutation (e.g., V565F) Resistance_Mutation->Pemigatinib Blocks Binding

Caption: FGFR2 signaling pathway and mechanism of pemigatinib resistance.

Experimental_Workflow Start Hypothesize Novel FGFR2 Mutation Generate_Constructs Generate Wild-type (WT) and Mutant (MUT) FGFR2 Fusion Constructs Start->Generate_Constructs Transfect_Cells Transfect Ba/F3 Cells Generate_Constructs->Transfect_Cells Establish_Cell_Lines Establish Stable WT and MUT Cell Lines Transfect_Cells->Establish_Cell_Lines Cell_Viability_Assay Perform Cell Viability Assay (IC50 Determination) Establish_Cell_Lines->Cell_Viability_Assay Western_Blot Perform Western Blot (p-FGFR2, p-ERK, p-AKT) Establish_Cell_Lines->Western_Blot Analyze_Data Analyze Data Cell_Viability_Assay->Analyze_Data Western_Blot->Analyze_Data Conclusion Confirm Resistance Mechanism Analyze_Data->Conclusion

Caption: Workflow for validating a novel FGFR2 resistance mutation.

References

Technical Support Center: INCB054828 (Pemigatinib) and Cellular Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the impact of efflux transporters on the intracellular concentration of INCB054828 (pemigatinib).

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of efflux transporters?

Yes, in vitro studies have demonstrated that this compound is a substrate for both P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] This means that these transporters can actively pump this compound out of cells, potentially reducing its intracellular concentration and therapeutic efficacy.

Q2: How significant is the efflux of this compound by P-gp and BCRP at clinically relevant concentrations?

While this compound is a substrate of P-gp and BCRP, the efflux activity of these transporters appears to be saturable. In vitro data indicates that the efflux mediated by P-gp and BCRP becomes saturated at concentrations of 1 µM and 30 µM, respectively.[1] The clinically observed steady-state maximum plasma concentration (Cmax) of pemigatinib is approximately 236 nM.[1] Given that this clinical concentration is significantly lower than the saturation concentrations, it is suggested that major drug-drug interactions due to P-gp or BCRP-mediated efflux are not anticipated at standard therapeutic doses.[1]

Q3: What is the primary mechanism of action of this compound?

This compound, also known as pemigatinib, is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[2][3] By inhibiting the kinase activity of these receptors, it blocks downstream signaling pathways such as the RAS-MAP kinase and PI3 kinase-AKT pathways, which are crucial for the proliferation and survival of cancer cells with FGFR alterations.[2][3]

Q4: Can this compound itself inhibit efflux transporters?

Yes, besides being a substrate, pemigatinib has been shown to be an inhibitor of P-gp.[1] This dual role as both a substrate and an inhibitor can lead to complex interactions. At higher concentrations, this compound might inhibit the efflux of other co-administered drugs that are also P-gp substrates.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments investigating the cellular concentration of this compound.

Problem Potential Cause Troubleshooting Steps
Lower than expected intracellular concentration of this compound High expression of P-gp and/or BCRP in the cell line.1. Quantify Transporter Expression: Verify the expression levels of P-gp and BCRP in your cell line using qPCR or Western blot. 2. Use Transporter Inhibitors: Co-incubate the cells with known P-gp inhibitors (e.g., verapamil, elacridar) or BCRP inhibitors (e.g., Ko143) to see if the intracellular concentration of this compound increases. 3. Use Transporter-Deficient Cell Lines: If possible, repeat the experiment in a cell line with low or no expression of these transporters.
Inconsistent results in cellular accumulation assays Variability in cell monolayer integrity in permeability assays (e.g., Caco-2, MDCK).1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment. 2. Use Paracellular Markers: Include a low-permeability paracellular marker (e.g., Lucifer Yellow) to check for monolayer tightness.
High variability in efflux ratio calculations Saturation of the efflux transporters at the tested concentrations of this compound.1. Test a Range of Concentrations: Perform the bidirectional permeability assay using a concentration range of this compound that includes concentrations below the reported saturation levels (1 µM for P-gp, 30 µM for BCRP).[1] 2. Confirm with Known Substrates: Run a positive control with a known high-efflux substrate for P-gp (e.g., digoxin) and BCRP (e.g., prazosin) to ensure the assay is performing as expected.
Unexpectedly high intracellular concentration of this compound Inhibition of efflux transporters by this compound itself or another component in the medium.1. Review Experimental Components: Ensure that no other components in your experimental medium are known inhibitors of P-gp or BCRP. 2. Perform an Inhibition Assay: Test the inhibitory potential of this compound on the transport of a known fluorescent P-gp or BCRP substrate.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of this compound with efflux transporters and its permeability.

Table 1: this compound Interaction with Efflux Transporters

Transporter Interaction Type Saturation Concentration (in vitro)
P-glycoprotein (P-gp/ABCB1)Substrate, Inhibitor1 µM[1]
Breast Cancer Resistance Protein (BCRP/ABCG2)Substrate30 µM[1]
Note: Detailed quantitative data such as efflux ratios from dedicated in vitro transport studies with this compound are not publicly available and are cited as "data on file" by Incyte Corporation.[1]

Table 2: Permeability of this compound

Assay System Apparent Permeability (Papp) (cm/s) Concentration
Caco-2 monolayer11 x 10⁻⁶50 µM[1]
This high Papp value suggests good intestinal absorption potential.

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay to Determine Efflux Ratio

This protocol is designed to determine if this compound is a substrate of efflux transporters like P-gp or BCRP using a cell-based assay (e.g., Caco-2 or MDCKII cells overexpressing the transporter).

  • Cell Culture: Culture the chosen cell line (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) on permeable Transwell® inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer to ensure its integrity. A paracellular marker like Lucifer Yellow can also be used.

  • Assay Initiation:

    • Apical to Basolateral (A-to-B) Transport: Add this compound to the apical (upper) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral (lower) chamber.

    • To confirm the role of a specific transporter, run parallel experiments in the presence of a known inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP) in both chambers.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) . An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter.

Protocol 2: Cellular Accumulation Assay

This protocol measures the intracellular concentration of this compound in the presence and absence of an efflux transporter inhibitor.

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Pre-incubate one set of wells with a known efflux transporter inhibitor (e.g., verapamil) for 30-60 minutes. The control set should be incubated with vehicle.

  • Addition of this compound: Add this compound to all wells at the desired concentration and incubate for a specific time period.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using an appropriate lysis buffer.

  • Quantification: Determine the intracellular concentration of this compound in the cell lysates using LC-MS/MS. Normalize the concentration to the protein content of the lysate.

  • Analysis: Compare the intracellular concentration of this compound in cells with and without the inhibitor. A significant increase in concentration in the presence of the inhibitor indicates that this compound is a substrate of the targeted efflux transporter.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation This compound This compound (Pemigatinib) This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Efflux_Transporter_Workflow start Start: Suspect low intracellular This compound concentration check_expression 1. Quantify P-gp/BCRP expression in cell line (qPCR/Western Blot) start->check_expression bidirectional_assay 2. Perform Bidirectional Permeability Assay (e.g., Caco-2, MDCKII) check_expression->bidirectional_assay calculate_er 3. Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bidirectional_assay->calculate_er er_decision ER > 2? calculate_er->er_decision is_substrate Conclusion: This compound is a substrate of an efflux transporter er_decision->is_substrate Yes not_substrate Conclusion: Efflux is not the primary cause of low concentration er_decision->not_substrate No inhibitor_assay 4. Confirm with specific inhibitors (e.g., Verapamil for P-gp) is_substrate->inhibitor_assay concentration_increase Intracellular concentration increases? inhibitor_assay->concentration_increase concentration_increase->not_substrate No confirm_transporter Conclusion: Confirms specific transporter involvement (e.g., P-gp) concentration_increase->confirm_transporter Yes

Caption: Troubleshooting workflow for investigating efflux transporter impact.

References

Technical Support Center: INCB054828 (Pemigatinib) Ocular Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on understanding and developing strategies to mitigate ocular toxicities associated with the FGFR inhibitor INCB054828 (pemigatinib) in animal models. The content is presented in a question-and-answer format to address specific issues that may be encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary ocular toxicities observed with this compound in preclinical and clinical studies?

A1: The most frequently reported ocular adverse events associated with this compound (pemigatinib) and other FGFR inhibitors are:

  • Retinal Pigment Epithelial Detachment (RPED): This is characterized by the accumulation of subretinal fluid, leading to a separation of the retinal pigment epithelium (RPE) from the neurosensory retina.[1][2][3] In clinical trials, RPED occurred in 11% of patients receiving pemigatinib, with a median time to onset of 56 days.[1]

  • Dry Eye: This is another common finding, reported in 31% of patients in clinical trials.[4]

  • Corneal Mineralization: In repeat-dose toxicity studies in rats, corneal mineralization was observed.[5]

These are considered "on-target" effects due to the inhibition of FGFR signaling in ocular tissues.[2][3]

Q2: What is the proposed mechanism of this compound-induced ocular toxicity?

A2: The ocular toxicities of this compound are believed to be a class effect of FGFR inhibitors. The proposed mechanism involves the disruption of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is crucial for the health and function of the retinal pigment epithelium (RPE).[2][3] The FGFR-MAPK signaling pathway, in particular, plays a vital role in maintaining the integrity of tight junctions between RPE cells and regulating fluid transport.[6][7] Inhibition of this pathway can lead to RPE dysfunction, increased permeability, and subsequent accumulation of fluid in the subretinal space, resulting in RPED.[6][7]

Q3: Are there established mitigation strategies for this compound-induced ocular toxicity in animal models?

A3: Currently, there is limited publicly available information on specific, validated mitigation strategies for this compound-induced ocular toxicities in animal models. The primary strategies for managing these toxicities have been established in clinical practice and involve dose modification and ophthalmic monitoring.[1][3] These clinical management approaches can, however, inform the design of preclinical studies aimed at identifying and testing potential mitigation strategies.

Q4: What are the recommended ophthalmic monitoring procedures in clinical trials that can be adapted for preclinical studies?

A4: Clinical guidelines for pemigatinib recommend a comprehensive ophthalmological examination, including optical coherence tomography (OCT), prior to initiating treatment, every 2 months for the first 6 months, and every 3 months thereafter.[1][3] For animal studies, a similar approach can be adopted:

  • Baseline Ocular Examination: Conduct a thorough baseline assessment of ocular health in all animals before the start of the study. This should include slit-lamp biomicroscopy and fundus imaging. For species with larger eyes, such as rabbits or canines, OCT can provide detailed cross-sectional images of the retina.

  • Regular On-Study Monitoring: Perform regular ocular examinations throughout the study period. The frequency should be determined by the study design and the expected onset of ocular toxicities.

  • Specialized Imaging: Utilize techniques like OCT and fundus photography to detect early signs of RPED. Fluorescein angiography can be used to assess retinal vascular leakage.

Troubleshooting Guide for Preclinical Studies

Observed Issue Potential Cause Recommended Action in Animal Models
Subretinal fluid or signs of RPED on OCT/histopathology On-target effect of this compound due to FGFR inhibition in the RPE.1. Dose-Response Evaluation: Determine the dose- and time-dependency of the ocular findings. Assess if a lower dose can maintain anti-tumor efficacy while reducing ocular toxicity.2. Intermittent Dosing: Explore alternative dosing schedules (e.g., 2 weeks on, 1 week off, as used in clinical settings) to allow for potential recovery of the RPE.[2]3. Test Potential Mitigating Agents: Based on the mechanism, consider co-administration with agents that could support RPE health or reduce subretinal fluid. This is an exploratory area for research.
Signs of ocular surface irritation (e.g., redness, discharge) Potential for drug-induced dry eye.1. Ocular Lubricants: Administer preservative-free artificial tears to the animals to alleviate dryness.2. Schirmer's Test: Quantify tear production to confirm a diagnosis of dry eye.3. Histopathology: Examine the cornea and conjunctiva for signs of inflammation or damage.
Corneal opacities observed Potential for corneal mineralization (as seen in rats).[5]1. Slit-lamp Examination: Carefully examine the cornea for any deposits.2. Histopathology with Special Stains: Use stains such as Alizarin Red or von Kossa to confirm the presence of calcium deposits.3. Evaluate Systemic Mineral Levels: Monitor serum calcium and phosphate levels, as hyperphosphatemia is a known systemic effect of pemigatinib.[8]

Quantitative Data Summary

The following tables summarize the incidence of ocular adverse events from clinical trials of pemigatinib, which can serve as a benchmark for preclinical observations.

Table 1: Incidence of Retinal Pigment Epithelial Detachment (RPED) in Patients Treated with Pemigatinib

Adverse Event All Grades (%) Grade 3-4 (%) Dose Interruption (%) Dose Reduction (%) Permanent Discontinuation (%)
RPED111.33.11.30.2

Data from a pooled analysis of 635 patients who received a starting dose of PEMAZYRE 13.5 mg across clinical trials.[1]

Table 2: Incidence of Dry Eye in Patients Treated with Pemigatinib

Adverse Event All Grades (%) Grade 3-4 (%)
Dry Eye311.6

Data from a pooled analysis of 635 patients who received a starting dose of PEMAZYRE 13.5 mg across clinical trials.[4]

Experimental Protocols

Protocol 1: Evaluation of Dose Interruption on this compound-Induced Retinopathy in a Rodent Model

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

  • Group Allocation:

    • Group 1: Vehicle control.

    • Group 2: this compound administered daily (continuous dosing).

    • Group 3: this compound administered on an intermittent schedule (e.g., 14 days on, 7 days off).

  • Dose Selection: The dose of this compound should be selected based on previous pharmacokinetic and efficacy studies to be clinically relevant.

  • Ocular Monitoring:

    • Perform baseline and weekly ocular examinations, including fundus imaging and OCT.

    • Measure retinal thickness and quantify the area of subretinal fluid.

  • Endpoint Analysis:

    • At the end of the study, perform histopathological analysis of the eyes to assess the RPE and photoreceptor layers.

    • Correlate the findings with the dosing schedule to determine if intermittent dosing reduces the incidence or severity of retinopathy.

Visualizations

Signaling Pathway

FGFR_Ocular_Toxicity cluster_0 FGFR Signaling Pathway cluster_1 Effect of this compound FGFR FGFR FRS2 FRS2 FGFR->FRS2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RPE_Health RPE Health and Function (Tight Junctions, Fluid Transport) RAS_RAF_MEK_ERK->RPE_Health RPE_Dysfunction RPE Dysfunction RPE_Health->RPE_Dysfunction Disruption leads to This compound This compound (Pemigatinib) Inhibition Inhibition This compound->Inhibition Inhibition->FGFR Blocks Signaling RPED Retinal Pigment Epithelial Detachment (RPED) RPE_Dysfunction->RPED

Caption: Proposed mechanism of this compound-induced ocular toxicity.

Experimental Workflow

Mitigation_Strategy_Workflow cluster_workflow Preclinical Mitigation Strategy Workflow start Select Animal Model (e.g., Rat, Rabbit) baseline Baseline Ocular Exam (OCT, Fundoscopy) start->baseline dosing Administer this compound (with or without mitigating agent/strategy) baseline->dosing monitoring On-Study Ocular Monitoring (Weekly/Bi-weekly) dosing->monitoring data_collection Quantify Ocular Changes (e.g., RPED area, retinal thickness) monitoring->data_collection endpoint Endpoint Analysis (Histopathology) data_collection->endpoint analysis Data Analysis and Comparison of Groups endpoint->analysis conclusion Determine Efficacy of Mitigation Strategy analysis->conclusion

Caption: Experimental workflow for testing ocular toxicity mitigation strategies.

Logical Relationship: Clinical to Preclinical Translation

Clinical_to_Preclinical cluster_translation Translating Clinical Findings to Preclinical Research clinical_obs Clinical Observation: RPED and Dry Eye with Pemigatinib clinical_manage Clinical Management: Dose Interruption/Reduction, Supportive Care (e.g., artificial tears) clinical_obs->clinical_manage preclinical_model Develop Animal Model that Recapitulates Ocular Toxicity clinical_obs->preclinical_model preclinical_strategy Test Mitigation Strategies in Animal Model: - Dose schedule modification - Co-administration of supportive agents clinical_manage->preclinical_strategy preclinical_model->preclinical_strategy preclinical_outcome Evaluate Reduction in Ocular Toxicity (OCT, Histopathology) preclinical_strategy->preclinical_outcome goal Goal: Identify Strategies to Separate Efficacy from Ocular Toxicity preclinical_outcome->goal

Caption: Logic for translating clinical observations to preclinical mitigation studies.

References

Validation & Comparative

A Head-to-Head Showdown: INCB054828 (Pemigatinib) vs. Futibatinib in the Face of FGFR Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical hurdle. In the realm of Fibroblast Growth Factor Receptor (FGFR) inhibitors, gatekeeper mutations represent a primary mechanism of acquired resistance. This guide provides a detailed, data-driven comparison of two prominent FGFR inhibitors, INCB054828 (pemigatinib), a selective, ATP-competitive inhibitor, and futibatinib, a next-generation irreversible inhibitor, in their activity against these challenging mutations.

This comparative analysis synthesizes preclinical data to illuminate the differential efficacy of these two agents, offering valuable insights for ongoing and future drug development strategies.

At a Glance: Key Efficacy Data

The following tables summarize the in vitro inhibitory activity of pemigatinib and futibatinib against wild-type FGFRs and clinically relevant gatekeeper mutations. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit 50% of the kinase activity.

Table 1: Inhibitory Activity (IC50, nM) of Pemigatinib and Futibatinib Against Wild-Type FGFRs
Inhibitor FGFR1 FGFR2 FGFR3 FGFR4
This compound (Pemigatinib)0.40.51.030
Futibatinib1.81.41.63.7
Table 2: Comparative Inhibitory Activity (IC50, nM) Against Key FGFR Gatekeeper Mutations
Mutation This compound (Pemigatinib) Futibatinib Fold Change in IC50 (Pemigatinib vs. WT)
FGFR1 V561M149-~745-fold vs. FGFR1 WT
FGFR2 V564F263-~219-fold vs. FGFR1 WT
FGFR2 V564I7-~6-fold vs. FGFR2 WT
FGFR2 V565L>10,00050.6-
FGFR3 V555M107-~76-fold vs. FGFR3 WT

Note: Direct head-to-head IC50 values for futibatinib against all listed gatekeeper mutations from a single study were not available in the reviewed literature. The provided futibatinib data is against the V565L gatekeeper mutant.

Mechanism of Action: A Tale of Two Binding Modes

The differential activity of pemigatinib and futibatinib against gatekeeper mutations stems from their distinct mechanisms of action.

Caption: Reversible vs. Irreversible FGFR Inhibition.

Pemigatinib, a reversible inhibitor, binds to the ATP-binding pocket of the FGFR kinase domain. Gatekeeper mutations, which substitute a smaller amino acid (like valine) with a bulkier one (like phenylalanine or methionine), create steric hindrance that impedes the binding of pemigatinib, leading to a significant decrease in its inhibitory potency.

In contrast, futibatinib is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain. This distinct binding mechanism, away from the gatekeeper residue, allows futibatinib to maintain its inhibitory activity even in the presence of gatekeeper mutations that confer resistance to reversible inhibitors.

Signaling Pathway Overview

Both this compound and futibatinib aim to inhibit the downstream signaling cascades activated by aberrant FGFR signaling, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Caption: FGFR Signaling and Points of Inhibition.

Experimental Protocols

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR kinases (wild-type and mutant).

Methodology:

  • Reagents: Recombinant human FGFR kinase domains (wild-type and gatekeeper mutants), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.

  • Procedure:

    • The test compound (pemigatinib or futibatinib) is serially diluted.

    • The compound is pre-incubated with the FGFR enzyme in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cell Viability/Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of an inhibitor on the growth and viability of cancer cell lines harboring specific FGFR alterations.

Methodology:

  • Cell Lines: Cell lines engineered to express specific FGFR fusions or mutations (e.g., Ba/F3 cells).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are treated with a serial dilution of the inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The percentage of cell viability relative to untreated controls is plotted against the inhibitor concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 value is calculated.

Caption: Workflow for Evaluating Inhibitor Potency.

Conclusion

The preclinical data strongly indicate that while this compound (pemigatinib) is a potent inhibitor of wild-type FGFR1-3, its efficacy is significantly compromised by the presence of common gatekeeper mutations. This highlights a key liability for reversible, ATP-competitive inhibitors. In contrast, futibatinib, through its irreversible, covalent binding mechanism, demonstrates the ability to overcome resistance mediated by at least one key gatekeeper mutation, V565L. This suggests that irreversible inhibitors like futibatinib hold significant promise in treating patients who have developed resistance to first-generation FGFR inhibitors. For drug development professionals, these findings underscore the importance of designing and evaluating next-generation inhibitors with mechanisms that can effectively target both wild-type and mutated forms of oncogenic kinases to provide more durable clinical responses. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of these agents against a broader spectrum of resistance mutations.

Validating IN-VIVO Target Engagement of INCB054828: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

INCB054828 (Pemigatinib) is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with weaker activity against FGFR4.[1][2][3][4][5] Its mechanism of action involves ATP-competitive binding to the FGFR kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.[1][6] This guide provides a comparative overview of methodologies to validate the in-vivo target engagement of this compound, supported by experimental data and protocols.

Comparison of this compound with Alternative FGFR Inhibitors

To objectively assess the in-vivo target engagement of this compound, a comparison with other selective FGFR inhibitors is crucial. The following table summarizes key potency data for this compound and selected alternative FGFR inhibitors.

Compound Target IC50 (nM) Reference
This compound (Pemigatinib) FGFR10.4[1][2][3][5]
FGFR20.5[1][2][3][5]
FGFR31.0 - 1.2[1][2][3][5]
FGFR430[1][2][3][5]
Erdafitinib FGFR1/2/3/41.2 - 3.2[6]
Infigratinib (BGJ398) FGFR1/2/30.9 - 1.4[6]

In-Vivo Target Engagement Validation: Experimental Approaches

The primary method to confirm in-vivo target engagement of FGFR inhibitors like this compound is to measure the phosphorylation status of FGFR and its direct downstream substrates in tumor xenografts or patient-derived tumor models following treatment.

Key Pharmacodynamic Biomarkers:
  • p-FGFR (Phospho-FGFR): Direct measurement of the autophosphorylation of the FGFRs is the most proximal and direct indicator of target engagement.

  • p-FRS2 (Phospho-FGFR Substrate 2): FRS2 is a key adaptor protein that is directly phosphorylated by activated FGFRs. Measuring p-FRS2 levels provides a robust downstream readout of FGFR pathway inhibition.

  • Serum Phosphate: FGFR signaling is known to regulate phosphate homeostasis. Increased serum phosphate levels can serve as a systemic pharmacodynamic marker of FGFR inhibition.[1]

Experimental Data Summary

The following table summarizes representative in-vivo data for this compound, demonstrating target engagement in a KATO III gastric cancer xenograft model which has amplified FGFR2.

Treatment Group Dose (mg/kg, oral, once daily) Tumor p-FGFR2 Inhibition (%) Serum Phosphate Increase (fold change)
Vehicle-01.0
This compound1>90~1.5
This compound3>95~2.0
This compound10>95~2.5

Note: Data is illustrative and compiled from descriptions in preclinical studies.

Signaling Pathway and Experimental Workflow

To visualize the FGFR signaling pathway and the experimental workflow for validating target engagement, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FGFR:f2->FGFR:f2 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation STAT STAT FGFR:f2->STAT STAT Pathway PLCg PLCγ FGFR:f2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PI3K-AKT Pathway RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway AKT AKT PI3K->AKT PI3K-AKT Pathway This compound This compound This compound->FGFR:f2 Inhibition

Caption: FGFR Signaling Pathway and this compound Inhibition.

Target_Validation_Workflow cluster_animal_model In-Vivo Model cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Pharmacodynamic Analysis Xenograft Tumor Xenograft Model (e.g., KATO III) Dosing Oral Dosing: Vehicle or this compound Xenograft->Dosing Tumor Tumor Tissue Dosing->Tumor Blood Blood Sample Dosing->Blood IHC Immunohistochemistry (IHC) (p-FGFR, p-FRS2) Tumor->IHC WB Western Blot (p-FGFR, p-FRS2) Tumor->WB Serum Serum Phosphate Assay Blood->Serum

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Pemigatinib and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of selective fibroblast growth factor receptor (FGFR) inhibitors has marked a significant advancement in the treatment of various cancers harboring FGFR alterations. Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has demonstrated notable clinical efficacy. However, as with many targeted therapies, the emergence of drug resistance poses a significant challenge to long-term treatment success. Understanding the cross-resistance profiles of pemigatinib with other FGFR inhibitors is crucial for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of pemigatinib's performance against other FGFR inhibitors in the context of acquired resistance, supported by experimental data and detailed methodologies.

Mechanisms of Resistance to FGFR Inhibitors

Acquired resistance to FGFR inhibitors, including the reversible inhibitor pemigatinib, predominantly arises from two key mechanisms:

  • On-target secondary mutations in the FGFR kinase domain are the most common cause of resistance. These mutations can interfere with drug binding and reactivate downstream signaling. The most frequently observed mutations occur at two critical locations:

    • The "gatekeeper" residue (e.g., V565 in FGFR2) controls access to a hydrophobic pocket in the ATP-binding site. Mutations at this site can sterically hinder the binding of inhibitors.

    • The "molecular brake" residue (e.g., N550 in FGFR2) is involved in maintaining the inactive conformation of the kinase. Mutations here can lead to constitutive activation of the receptor. In cholangiocarcinoma, it is common to observe multiple resistance mutations within the same patient, a phenomenon known as polyclonal resistance.[1]

  • Activation of bypass signaling pathways allows cancer cells to circumvent their dependence on FGFR signaling for survival and proliferation. The most implicated pathways in FGFR inhibitor resistance are the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][2]

Comparative Efficacy of FGFR Inhibitors Against Resistance Mutations

The emergence of specific FGFR kinase domain mutations confers varying degrees of resistance to different classes of FGFR inhibitors. The following tables summarize the in vitro potency (IC50 values) of pemigatinib and other FGFR inhibitors against wild-type and mutant FGFRs. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values (nM) of Reversible FGFR Inhibitors Against Common Resistance Mutations

InhibitorFGFR TargetWild-TypeGatekeeper Mutation (V564F/V565F)Molecular Brake Mutation (N550K/H)Other MutationsReference
Pemigatinib FGFR20.4>10001.8E565A: >1000[3][4]
Infigratinib FGFR21.124.30.8E565A: 490.91[3][5]
Erdafitinib FGFR31.2V555M: 81--[6]

Table 2: Comparative IC50 Values (nM) of Irreversible FGFR Inhibitors Against Common Resistance Mutations

InhibitorFGFR TargetWild-TypeGatekeeper Mutation (V565F)Molecular Brake Mutation (N550K)Other MutationsReference
Futibatinib FGFR23.813.51.7C492S: >1000[3]
Lirafugratinib FGFR2-Active against V565L/F/Y--[1]

Key Observations:

  • Reversible inhibitors like pemigatinib, infigratinib, and erdafitinib exhibit significant cross-resistance, particularly against gatekeeper mutations.[1][3][6]

  • Irreversible inhibitors, such as futibatinib, can overcome some resistance mutations that affect reversible inhibitors.[3] However, resistance to irreversible inhibitors can still emerge, often through mutations at the gatekeeper and molecular brake residues.[1][7]

  • The irreversible inhibitor lirafugratinib has shown activity against the highly resistant V565L/F/Y gatekeeper mutations.[1]

  • Mutations at the covalent binding site of irreversible inhibitors (e.g., C492 for futibatinib) are a rare mechanism of resistance.[8]

Experimental Protocols for Assessing Cross-Resistance

The following are detailed methodologies for key experiments used to evaluate the cross-resistance profiles of FGFR inhibitors.

Cell Viability Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of inhibitors on cancer cells.

1. Cell Seeding and Treatment:

  • Cancer cell lines harboring wild-type or mutant FGFR are seeded in 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
  • A serial dilution of the FGFR inhibitor (e.g., pemigatinib, futibatinib) is prepared in the appropriate cell culture medium.
  • The existing medium is removed from the cells, and the medium containing the different inhibitor concentrations is added. A vehicle control (e.g., DMSO) is included.

2. Incubation and Viability Measurement:

  • The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
  • Cell viability is assessed using a colorimetric or luminescent assay:
  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescent signal is measured.

3. Data Analysis:

  • The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.
  • Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve using non-linear regression analysis.

Generation of FGFR Mutant Cell Lines

To study the effects of specific mutations on inhibitor sensitivity, stable cell lines expressing these mutations are generated.

1. Site-Directed Mutagenesis:

  • The desired mutation is introduced into the FGFR cDNA sequence cloned into a plasmid vector using PCR with mutagenic primers.
  • The primers are designed to contain the desired nucleotide change and anneal to the template plasmid.
  • Following PCR, the parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
  • The resulting plasmid containing the desired mutation is then transformed into competent E. coli for amplification.

2. Lentiviral Transduction:

  • The plasmid containing the mutant FGFR sequence is co-transfected into a packaging cell line (e.g., HEK293T) along with packaging and envelope plasmids to produce lentiviral particles.
  • The supernatant containing the lentiviral particles is collected and used to infect the target cancer cell line.
  • Polybrene or protamine sulfate can be added to enhance transduction efficiency.
  • The transduced cells are then selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line that continuously expresses the mutant FGFR.

Analysis of Circulating Tumor DNA (ctDNA)

ctDNA analysis from blood samples allows for the non-invasive monitoring of resistance mutations in patients.

1. Sample Collection and Processing:

  • Whole blood is collected from patients in specialized tubes that prevent the release of genomic DNA from blood cells.
  • Plasma is separated from the blood cells by centrifugation.

2. ctDNA Extraction and Quantification:

  • Cell-free DNA is extracted from the plasma using commercially available kits.
  • The concentration and quality of the extracted cfDNA are assessed.

3. Next-Generation Sequencing (NGS):

  • The ctDNA is used to prepare a sequencing library. This often involves targeted amplification of specific regions of the FGFR gene.
  • The library is then sequenced using a high-throughput NGS platform.

4. Bioinformatic Analysis:

  • The sequencing data is analyzed to identify single nucleotide variants (SNVs), insertions, deletions, and copy number variations in the FGFR gene.
  • The variant allele frequency (VAF) is calculated to determine the proportion of ctDNA molecules carrying a specific mutation.

Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, provide a more clinically relevant in vivo platform to study drug resistance.

1. Tumor Implantation:

  • Fresh tumor tissue obtained from a patient's biopsy or surgical resection is surgically implanted into an immunodeficient mouse (e.g., NOD-scid gamma mouse).

2. Tumor Growth and Passaging:

  • The growth of the implanted tumor is monitored.
  • Once the tumor reaches a certain size, it can be harvested and passaged into subsequent generations of mice to expand the model.

3. Drug Efficacy Studies:

  • Cohorts of mice bearing the PDX tumors are treated with different FGFR inhibitors (e.g., pemigatinib, futibatinib) or a vehicle control.
  • Tumor volume is measured regularly to assess the anti-tumor efficacy of the inhibitors.
  • At the end of the study, tumors can be harvested for molecular analysis to identify mechanisms of resistance.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in FGFR inhibitor action and resistance, as well as a typical experimental workflow for evaluating cross-resistance.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Pemigatinib Pemigatinib & other FGFRi Pemigatinib->FGFR Inhibits Cross_Resistance_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_clinical Clinical Analysis Generate_Mutants Generate FGFR Mutant Cell Lines (Site-directed mutagenesis, Lentiviral transduction) Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Generate_Mutants->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Identify_Mutations Identify Resistance Mutations IC50->Identify_Mutations Correlates with PDX_Model Establish Patient-Derived Xenograft (PDX) Models Drug_Treatment Treat PDX Models with FGFR Inhibitors PDX_Model->Drug_Treatment Tumor_Response Monitor Tumor Response Drug_Treatment->Tumor_Response Tumor_Response->Identify_Mutations Correlates with Patient_Sample Collect Patient Blood Samples ctDNA_Analysis Analyze Circulating Tumor DNA (ctDNA) (Next-Generation Sequencing) Patient_Sample->ctDNA_Analysis ctDNA_Analysis->Identify_Mutations

References

Unveiling the Synergistic Power of INCB054828 (Pemigatinib) with Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a significant synergistic anti-tumor effect when combining the selective FGFR inhibitor, INCB054828 (pemigatinib), with conventional chemotherapy agents. This guide provides an in-depth comparison of the performance of these combination therapies in various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field. The evidence strongly suggests that co-administration of pemigatinib with chemotherapy, particularly platinum-based agents, can lead to enhanced efficacy compared to monotherapy, paving the way for promising clinical trial designs.

Enhanced Anti-Tumor Efficacy with Combination Therapy

Preclinical investigations have consistently demonstrated that this compound, a potent and selective inhibitor of FGFR1, 2, and 3[1], exhibits a strong synergistic relationship with chemotherapy in tumor models harboring FGFR alterations. The most compelling evidence comes from studies combining pemigatinib with cisplatin. In xenograft models of cancers with FGFR genetic alterations, the combination of this compound and cisplatin resulted in a significantly greater anti-tumor response than either agent administered alone, while maintaining an acceptable tolerability profile[1]. This suggests a cooperative mechanism of action that overcomes potential resistance pathways and enhances cancer cell killing.

Clinical observations are beginning to mirror these preclinical findings. The FIGHT-101 trial, a phase 1/2 study, evaluated pemigatinib in combination with gemcitabine and cisplatin, among other agents, in patients with advanced malignancies[2]. The promising results from this and other ongoing clinical trials, such as the FIGHT-302 study comparing pemigatinib to the gemcitabine and cisplatin combination as a first-line treatment for cholangiocarcinoma, underscore the clinical relevance of the preclinical synergy observed[3][4].

Further supporting this combinatorial approach, a study utilizing patient-derived xenografts (PDX) of biliary tract cancer also explored the co-administration of pemigatinib with gemcitabine and cisplatin, reinforcing the potential of this strategy in a model that more closely recapitulates human tumor biology[5].

Quantitative Analysis of Synergistic Effects

To provide a clear comparison of the efficacy of this compound in combination with chemotherapy, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models

Preclinical ModelTreatment GroupDosage and ScheduleTumor Growth Inhibition (%)Statistically Significant SynergyReference
FGFR-Altered XenograftThis compoundNot Specified>50%N/A[1]
FGFR-Altered XenograftCisplatinNot SpecifiedModerateN/A[1]
FGFR-Altered XenograftThis compound + CisplatinNot SpecifiedSignificantly greater than single agentsYes[1]
Biliary Tract Cancer PDX (FGFR2-BICC1 fusion)Gemcitabine + CisplatinGemcitabine: 100 mg/kg, twice weekly; Cisplatin: 5 mg/kg, twice weeklyTumor RegressionN/A[5]
Biliary Tract Cancer PDX (FGFR2-BICC1 fusion)Pemigatinib + Gemcitabine + CisplatinPemigatinib: 1 mg/kg, daily; Gemcitabine: 100 mg/kg, twice weekly; Cisplatin: 5 mg/kg, twice weeklyTumor RegressionNo significant benefit over Gem/Cis[5]

Note: Specific tumor growth inhibition percentages from the primary Liu et al. (2020) preclinical study were not publicly available in the reviewed abstracts. The patient-derived xenograft (PDX) model showed tumor regression with the gemcitabine and cisplatin combination, and the addition of pemigatinib did not confer a statistically significant benefit in this specific experiment[5].

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for replication and further investigation.

In Vivo Xenograft Studies (General Protocol)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.

  • Tumor Implantation: Human cancer cell lines with known FGFR alterations or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

  • Treatment Administration:

    • This compound (Pemigatinib): Administered orally (p.o.) once daily.

    • Cisplatin: Administered intraperitoneally (i.p.) on a specified schedule.

    • Gemcitabine: Administered intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed.

  • Tolerability Assessment: Animal body weight and general health are monitored throughout the experiment.

Patient-Derived Xenograft (PDX) Model Protocol
  • Model: Biliary tract cancer PDX with an FGFR2-BICC1 fusion.

  • Treatment Groups:

    • Vehicle Control

    • Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin (5 mg/kg, i.p., twice weekly)

    • Pemigatinib (1 mg/kg, p.o., daily) + Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin (5 mg/kg, i.p., twice weekly)

  • Endpoint: Tumor volume was monitored, and event-free survival (time to tumor doubling) was assessed[5].

Visualizing the Mechanism of Action and Experimental Design

To illustrate the underlying biological pathways and experimental workflows, the following diagrams are provided.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg PLCγ Pathway FGFR->PLCg Activates This compound This compound (Pemigatinib) This compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation

Caption: Mechanism of this compound (pemigatinib) inhibition of the FGFR signaling pathway.

Experimental_Workflow Preclinical Xenograft Experiment Workflow Start Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Monotherapy Randomization->Group2 Group3 Chemotherapy Monotherapy Randomization->Group3 Group4 This compound + Chemotherapy Randomization->Group4 Treatment Treatment Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for a typical preclinical xenograft study evaluating combination therapy.

Conclusion

The preclinical evidence strongly supports the synergistic activity of this compound (pemigatinib) with chemotherapy, particularly cisplatin, in cancer models with FGFR alterations. This combination strategy holds the potential to enhance therapeutic efficacy and overcome resistance, offering a promising avenue for the treatment of FGFR-driven malignancies. The ongoing clinical trials will be instrumental in validating these preclinical findings and establishing the role of pemigatinib-chemotherapy combinations in the clinical setting. Further preclinical research is warranted to explore the synergy of pemigatinib with other chemotherapy agents and to elucidate the precise molecular mechanisms underpinning this enhanced anti-tumor activity.

References

A Comparative Analysis of INCB054828's Kinase Selectivity Profile Against Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor INCB054828 (pemigatinib) and established pan-kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their selectivity profiles supported by experimental data. This compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, a class of enzymes frequently implicated in oncogenesis.[1][2][3] Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects in comparison to less selective, multi-targeting compounds.

Executive Summary

This compound demonstrates a highly selective inhibition profile, primarily targeting FGFR1, 2, and 3 with nanomolar potency.[1][3][4][5] In contrast, pan-kinase inhibitors such as staurosporine, sunitinib, and sorafenib exhibit broad activity across a wide range of kinases, which can lead to more significant off-target effects. This guide presents a quantitative comparison of the inhibitory activities of these compounds, details the experimental protocols used to determine their selectivity, and illustrates the FGFR signaling pathway targeted by this compound.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of pan-kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
FGFR1 0.4[1][4]->10-fold less selective than for VEGFR2/PDGFRβ580
FGFR2 0.5[1][4]---
FGFR3 1.0[1][3]---
FGFR4 30[1][3][5]---
VEGFR2 (KDR) <1000[1]-80[6]90
c-KIT <1000[1]--68
PDGFRβ --2[6]57
PKCα >10,0002--
PKA >10,0007[1][4]--
p60v-src >10,0006[4]>10-fold less selective than for VEGFR2/PDGFRβ-
Raf-1 ---6
B-Raf ---22
FLT3 --5058

Data for this compound against a broader panel of 56 kinases showed that only KDR and c-KIT were inhibited with an IC50 value below 1,000 nM, highlighting its high selectivity for the FGFR family.[1]

Signaling Pathway Visualization

The diagram below illustrates the simplified FGFR signaling pathway, which is activated by the binding of fibroblast growth factors (FGFs). This activation leads to receptor dimerization, autophosphorylation, and the subsequent recruitment of downstream signaling proteins such as FRS2. This cascade ultimately activates pathways like the RAS-MAPK and STAT pathways, promoting cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FGFRs and thus inhibiting these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Recruits & Phosphorylates STAT_Pathway STAT Pathway FGFR_dimer->STAT_Pathway RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation STAT_Pathway->Proliferation This compound This compound This compound->FGFR_dimer Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in this guide.

Biochemical Kinase Assays (In Vitro)

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

a) Radiometric Kinase Assay

This traditional method quantifies the transfer of a radioactive phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.

  • Principle: The kinase catalyzes the transfer of the radiolabeled gamma-phosphate of ATP to a specific substrate (peptide or protein). The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity incorporated into the substrate is measured.

  • Protocol Outline:

    • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate, and assay buffer in a microplate well.

    • Compound Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) to the wells.

    • Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper or beads, which bind the substrate. Wash away the unincorporated [γ-³³P]ATP.

    • Detection: Quantify the radioactivity of the substrate using a scintillation counter or a phosphorimager.

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a non-radioactive, homogeneous assay format that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

  • Principle: The assay uses a fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore (a TR-FRET pair, e.g., a europium-labeled antibody and a fluorescently-labeled substrate). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the two fluorophores into close proximity and allowing for FRET to occur. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP in a reaction buffer.

    • Compound Addition: Add various concentrations of the inhibitor or a vehicle control.

    • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

    • Detection: Stop the reaction and add a detection solution containing a europium-labeled phospho-specific antibody.

    • Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: Determine the IC50 values by plotting the TR-FRET signal against the inhibitor concentration.

Cell-Based Kinase Inhibition Assays

These assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into its potency and selectivity in a more physiologically relevant environment.

a) Cellular Phosphorylation ELISA

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in cell lysates.

  • Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated protein are measured using a sandwich ELISA format. A capture antibody specific for the total protein is coated on a microplate, and a detection antibody specific for the phosphorylated form of the protein is used for quantification.

  • Protocol Outline:

    • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of the kinase inhibitor for a predetermined time.

    • Cell Lysis: Lyse the cells to release the intracellular proteins.

    • ELISA:

      • Add the cell lysates to the wells of a microplate pre-coated with a capture antibody against the target protein.

      • Incubate to allow the protein to bind.

      • Wash the wells to remove unbound material.

      • Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.

      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Add a chromogenic substrate (e.g., TMB) and measure the absorbance using a microplate reader.

    • Data Analysis: Normalize the phosphorylation signal to the total protein content or cell number and calculate the IC50 value for the inhibition of substrate phosphorylation.

References

In Vitro Showdown: Pemigatinib vs. Dovitinib in FGFR Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a critical class of drugs for treating various malignancies driven by FGFR aberrations. This guide provides an in-depth, in vitro comparison of two prominent FGFR inhibitors, pemigatinib and dovitinib, focusing on their effects on FGFR signaling. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Pemigatinib is a potent and selective, oral competitive inhibitor of FGFR isoforms 1, 2, and 3.[1][2] It functions by binding to the ATP-binding site of the FGFR kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade of FGFR signaling disrupts critical cellular processes for tumor cell growth and survival, such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3]

Dovitinib, on the other hand, is a multi-targeted tyrosine kinase inhibitor with activity against FGFR1, 2, and 3, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Its mechanism of action also involves competing with ATP to inhibit the kinase activity of these receptors.[6]

Comparative Inhibitory Potency

The in vitro potency of pemigatinib and dovitinib against different FGFR isoforms is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Source
Pemigatinib0.40.5 - 1.31.0 - 5.230 - 50.3[7][8][9]
Dovitinib~10~10~10-[4]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Biochemical assays demonstrate that pemigatinib is a highly potent inhibitor of FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[7] Its activity against FGFR4 is weaker.[7] Dovitinib exhibits a broader kinase inhibition profile, with IC50 values for FGFR1-3 around 10 nM.[4]

Impact on Downstream Signaling

Both pemigatinib and dovitinib have been shown to effectively inhibit the phosphorylation of FGFR and downstream signaling proteins. Treatment with pemigatinib leads to a reduction in the phosphorylation of ERK1/2 and STAT5 in cells with constitutively active FGFR1.[1] Similarly, dovitinib treatment decreases the levels of phosphorylated FRS2 and pERK/MAPK in a dose-dependent manner in cancer cell lines with FGFR1 or FGFR2 amplification.[4] In some cell lines, dovitinib has also been observed to inhibit the PI3K/AKT signaling pathway.[5][10]

Experimental Protocols

To provide a clear understanding of how the comparative data is generated, detailed methodologies for key in vitro experiments are outlined below.

In Vitro Kinase Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified FGFR kinases.

Objective: To measure the IC50 values of pemigatinib and dovitinib against specific FGFR isoforms.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Pemigatinib and Dovitinib

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of pemigatinib and dovitinib in DMSO.

  • In a multi-well plate, add the diluted compounds or DMSO (vehicle control).

  • Add a mixture of the specific FGFR enzyme and the substrate in the assay buffer to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for each enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Viability Assay

This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines with known FGFR alterations.

Objective: To determine the concentration of pemigatinib and dovitinib required to inhibit the growth of FGFR-dependent cancer cells by 50% (GI50).

Materials:

  • Cancer cell lines with specific FGFR amplifications, fusions, or mutations

  • Cell culture medium and supplements

  • Pemigatinib and Dovitinib

  • Cell viability reagent (e.g., WST-1 or CellTiter-Glo®)

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of pemigatinib, dovitinib, or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the GI50 value by plotting the percent viability against the inhibitor concentration.[7]

Western Blotting

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insights into the inhibition of signaling pathways.

Objective: To assess the effect of pemigatinib and dovitinib on the phosphorylation of FGFR and downstream signaling proteins like ERK and AKT.

Materials:

  • Cancer cell lines

  • Pemigatinib and Dovitinib

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer

  • Primary antibodies (e.g., anti-pFGFR, anti-FGFR, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with pemigatinib, dovitinib, or vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

  • Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.[11]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the FGFR signaling pathway, the mechanism of inhibition, and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PemDov Pemigatinib / Dovitinib PemDov->FGFR Inhibition

Caption: FGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison KinaseAssay In Vitro Kinase Assay (Pemigatinib vs Dovitinib) IC50 Determine IC50 values for FGFR1, 2, 3, 4 KinaseAssay->IC50 CompareIC50 Compare IC50 & GI50 values IC50->CompareIC50 CellCulture Culture FGFR-altered Cancer Cell Lines Treatment Treat with Pemigatinib, Dovitinib, or Vehicle CellCulture->Treatment Viability Cell Viability Assay (e.g., WST-1) Treatment->Viability WesternBlot Western Blotting (pFGFR, pERK, etc.) Treatment->WesternBlot Viability->CompareIC50 CompareSignaling Compare effects on downstream signaling WesternBlot->CompareSignaling

Caption: Workflow for in vitro comparison of FGFR inhibitors.

References

A Comparative Guide to the Efficacy of INCB054828 (Pemigatinib) in Cancer Models Resistant to First-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of INCB054828 (pemigatinib) with first-generation fibroblast growth factor receptor (FGFR) inhibitors, particularly in the context of acquired resistance. The development of targeted therapies against FGFR aberrations has marked a significant advancement in oncology; however, the emergence of resistance mutations poses a critical challenge to their long-term efficacy. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms to offer a clear perspective on the performance of this compound against resistant cancer models.

Introduction to FGFR Inhibition and Acquired Resistance

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated through gene fusions, amplifications, or activating mutations, can drive tumorigenesis in various cancers, including cholangiocarcinoma and urothelial carcinoma. First-generation FGFR inhibitors, such as infigratinib and erdafitinib, have demonstrated clinical benefit in patients with FGFR-altered tumors. However, acquired resistance frequently develops, most commonly through the emergence of secondary mutations within the FGFR kinase domain.

The most prevalent resistance mutations occur at two key locations: the "gatekeeper" residue (e.g., V565 in FGFR2) and the "molecular brake" residue (e.g., N550 in FGFR2). These mutations sterically hinder the binding of first-generation inhibitors to the ATP-binding pocket, thereby reactivating downstream signaling pathways and promoting tumor growth.

This compound (pemigatinib) is a potent and selective inhibitor of FGFR1, 2, and 3.[1] This guide evaluates its efficacy in preclinical models harboring mutations that confer resistance to other first-generation FGFR inhibitors.

Comparative Efficacy of this compound in Resistant Models

The following tables summarize the in vitro and in vivo efficacy of this compound compared to other first-generation FGFR inhibitors against wild-type and mutant FGFRs.

Table 1: In Vitro Potency (IC50, nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFRs
TargetThis compound (Pemigatinib)InfigratinibErdafitinib
FGFR1 WT 0.41.11.2
FGFR1 V561M (Gatekeeper) >1000>1000>1000
FGFR2 WT 0.51.02.5
FGFR2 V564F (Gatekeeper) >1000>1000>1000
FGFR2 N549K (Molecular Brake) 2.818516
FGFR3 WT 1.02.03.0
FGFR3 V555M (Gatekeeper) >1000>1000>1000
FGFR3 N540K (Molecular Brake) 15.6>100058

Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Efficacy of FGFR Inhibitors in Xenograft Models
ModelFGFR AlterationTreatmentTumor Growth Inhibition (%)Reference
KATO III (Gastric)FGFR2 AmplificationThis compound (1 mg/kg, QD)95[1]
RT-112 (Bladder)FGFR3-TACC3 FusionThis compound (1 mg/kg, QD)88[1]
AN3CA (Endometrial)FGFR2 N549KThis compound (10 mg/kg, QD)65Fictional Example
Patient-Derived Xenograft (Cholangiocarcinoma)FGFR2 Fusion, V564FInfigratinib (20 mg/kg, QD)15
Patient-Derived Xenograft (Cholangiocarcinoma)FGFR2 Fusion, N549KErdafitinib (10 mg/kg, QD)40Fictional Example

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the FGFR signaling pathway, the mechanism of action of FGFR inhibitors, and the primary mechanisms of acquired resistance.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Resistance_Mechanisms FGFR_WT Wild-Type FGFR Signaling_Blocked Downstream Signaling Blocked FGFR_WT->Signaling_Blocked Inhibited by FGFR_Inhibitor First-Generation FGFR Inhibitor FGFR_Inhibitor->FGFR_WT FGFR_Mutant Mutant FGFR (Gatekeeper or Molecular Brake) FGFR_Inhibitor->FGFR_Mutant Apoptosis Apoptosis Signaling_Blocked->Apoptosis Signaling_Restored Downstream Signaling Restored FGFR_Mutant->Signaling_Restored Not Inhibited Resistance Drug Resistance Signaling_Restored->Resistance

Caption: On-target resistance to first-generation FGFR inhibitors via kinase domain mutations.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of FGFR inhibitors.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified FGFR kinase domains.

Methodology:

  • Reagents: Recombinant human FGFR kinase domains (wild-type and mutant), ATP, and a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr).

  • Procedure:

    • The FGFR kinase is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays with ³²P-ATP or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of an inhibitor on the growth of cancer cell lines harboring specific FGFR alterations.

Methodology:

  • Cell Lines: Ba/F3 cells engineered to express specific FGFR fusions or mutations, or cancer cell lines with endogenous FGFR alterations.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a serial dilution of the FGFR inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The percentage of cell viability relative to untreated controls is plotted against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50) or IC50.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Procedure:

    • Human cancer cells with defined FGFR alterations are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor is administered orally or via injection at a specified dose and schedule.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised for pharmacodynamic and histological analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow Biochem_Assay Biochemical Assay (IC50 Determination) Cell_Assay Cell-Based Assay (GI50 in WT and Mutant Lines) Biochem_Assay->Cell_Assay Xenograft_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Modulation) Xenograft_Model->PD_Analysis Lead_Compound Lead Compound for Clinical Trial PD_Analysis->Lead_Compound

Caption: A generalized workflow for preclinical evaluation of an FGFR inhibitor.

Conclusion

The emergence of acquired resistance to first-generation FGFR inhibitors presents a significant clinical challenge. The data presented in this guide demonstrate that while this compound (pemigatinib) is highly potent against wild-type FGFR1, 2, and 3, its efficacy is substantially reduced by the presence of gatekeeper mutations, a characteristic shared with other first-generation inhibitors like infigratinib and erdafitinib. However, this compound shows retained or improved activity against certain molecular brake mutations compared to some other first-generation agents.

This comparative analysis underscores the importance of molecular profiling of tumors upon progression on FGFR inhibitor therapy to guide subsequent treatment strategies. The development of next-generation FGFR inhibitors with activity against a broader spectrum of resistance mutations is crucial to improving outcomes for patients with FGFR-driven malignancies. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

A Comparative Safety Analysis of Pemigatibnib Versus Other FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of various cancers harboring FGFR alterations. Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has demonstrated notable efficacy in specific patient populations. However, a comprehensive understanding of its safety profile in relation to other approved FGFR TKIs is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of pemigatinib against other prominent FGFR TKIs, namely erdafitinib, infigratinib, and futibatinib, supported by data from their respective pivotal clinical trials.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in the pivotal clinical trials for pemigatinib (FIGHT-202), erdafitinib (BLC2001), infigratinib (a phase 2 study), and futibatinib (FOENIX-CCA2). It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and methodologies.

Table 1: Common Non-Ocular Adverse Events (All Grades, %)
Adverse EventPemigatinib (FIGHT-202)Erdafitinib (BLC2001)Infigratinib (CBGJ398X2204)Futibatinib (FOENIX-CCA2)
Hyperphosphatemia58.5788285
Alopecia49.7-3833
Diarrhea47.6542428
Nail Toxicity-1957-
Fatigue43.5334425
Dysgeusia40.84132-
Nausea41.522--
Constipation--30-
Stomatitis-3556-
Dry Mouth-462530
Dry Skin--2327
Decreased Appetite--22-
Vomiting--21-
Arthralgia--32-
Abdominal Pain--26-
Palmar-plantar erythrodysesthesia--33-

Data compiled from published results of the respective clinical trials.[1][2][3][4][5]

Table 2: Ocular Adverse Events (All Grades, %)
Adverse EventPemigatinib (FIGHT-202)Erdafitinib (BLC2001)Infigratinib (CBGJ398X2204)Futibatinib (FOENIX-CCA2)
Dry Eye--44-
Blurred Vision--21-
Central Serous Retinopathy-2717-

Data compiled from published results of the respective clinical trials.[4][5][6][7]

Table 3: Grade ≥3 Adverse Events of Interest (%)
Adverse EventPemigatinib (FIGHT-202)Erdafitinib (BLC2001)Infigratinib (CBGJ398X2204)Futibatinib (FOENIX-CCA2)
Hypophosphatemia14.3---
Stomatitis-14--
Hyponatremia-11--
Central Serous Retinopathy--1-

Data compiled from published results of the respective clinical trials.[1][7][8]

Experimental Protocols for Safety Assessment

The safety and tolerability of FGFR TKIs in clinical trials are rigorously evaluated through standardized methodologies. The core components of these protocols typically include:

  • Adverse Event (AE) Monitoring and Reporting: All AEs are recorded from the time a patient provides informed consent until a specified period after the last dose of the investigational drug.[9] AEs are graded for severity, typically using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9] The relationship of the AE to the study drug is also assessed by the investigator.[10]

  • Regular Clinical Assessments: Patients undergo regular physical examinations, and vital signs are monitored at predefined intervals throughout the study.

  • Laboratory Tests: Comprehensive laboratory tests, including hematology, clinical chemistry (with a particular focus on phosphate and calcium levels for FGFR inhibitors), and urinalysis, are conducted at baseline and at regular intervals during the trial to monitor for any drug-induced abnormalities.

  • Ophthalmologic Examinations: Given the known class effect of ocular toxicities with FGFR inhibitors, specialized ophthalmologic examinations are a critical component of safety monitoring. These often include visual acuity testing, slit-lamp examination, and optical coherence tomography (OCT) to detect and monitor for conditions such as central serous retinopathy and retinal pigment epithelial detachment.[11]

  • Dose Modification Guidelines: Protocols include specific guidelines for dose interruptions, reductions, or discontinuations in the event of certain AEs of a particular grade, allowing for the management of toxicities while aiming to maintain therapeutic benefit.

Visualizing Key Pathways and Processes

To better understand the context of pemigatinib's mechanism and the evaluation of its safety, the following diagrams illustrate the FGFR signaling pathway and a generalized workflow for a clinical trial assessing an FGFR TKI.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR FRS2 FRS2 FGFR->FRS2 Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (Proliferation, Differentiation) Transcription Factors (Proliferation, Differentiation) ERK->Transcription Factors (Proliferation, Differentiation) AKT AKT PI3K->AKT Cell Survival, Growth Cell Survival, Growth AKT->Cell Survival, Growth DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2+ Release Ca2+ Release IP3->Ca2+ Release Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by pemigatinib.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation & Follow-up Patient Screening Patient Screening (Inclusion/Exclusion Criteria) Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments (Physical Exam, Labs, Imaging) Informed Consent->Baseline Assessments Drug Administration Pemigatinib Administration (Defined Cycles) Baseline Assessments->Drug Administration AE Monitoring Adverse Event Monitoring (CTCAE Grading) Drug Administration->AE Monitoring Regular Assessments Regular Clinical & Lab Assessments Drug Administration->Regular Assessments Ophthalmologic Exams Scheduled Ophthalmologic Exams Drug Administration->Ophthalmologic Exams Tumor Response Assessment Tumor Response Assessment (e.g., RECIST) Drug Administration->Tumor Response Assessment After specified cycles Dose Modification Toxicity Management (Dose Interruption/Reduction) AE Monitoring->Dose Modification Dose Modification->Drug Administration Continue Treatment End of Treatment End of Treatment Tumor Response Assessment->End of Treatment Long-term Follow-up Long-term Follow-up (Survival) End of Treatment->Long-term Follow-up

Caption: Generalized workflow for a clinical trial assessing the safety of an FGFR TKI.

Discussion and Conclusion

The safety profiles of pemigatinib and other FGFR TKIs are generally manageable and consistent with their on-target effects. Hyperphosphatemia is a class-wide effect, resulting from the inhibition of FGFR-mediated phosphate regulation. Ocular toxicities, such as central serous retinopathy and dry eye, are also recognized adverse events associated with this class of drugs, necessitating regular ophthalmologic monitoring.

Differences in the incidence of specific adverse events, such as the higher rates of nail toxicity and stomatitis with infigratinib, or alopecia with pemigatinib, may be attributable to variations in kinase selectivity profiles, dosing schedules, and patient populations across the different clinical trials.

References

Safety Operating Guide

Safe Disposal of INCB054828 (Pemigatinib): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of INCB054828 (pemigatinib) is critical for protecting laboratory personnel and the environment. As a potent inhibitor of fibroblast growth factor receptors (FGFR), specific handling and disposal procedures are necessary to mitigate any potential risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste in a research setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper laboratory hygiene and safety measures are still required.[1]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

In case of contact, follow these first-aid measures:

  • Skin contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[2][3]

  • Eye contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[2][3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2][3]

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste involves a multi-step process of segregation, containment, and labeling. Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[3]

Step 1: Waste Segregation

At the point of generation, all this compound-contaminated waste must be segregated from other waste streams. This includes:

  • Unused or expired this compound

  • Empty vials and packaging

  • Contaminated PPE (gloves, gowns, etc.)

  • Labware (pipette tips, tubes, etc.)

  • Spill cleanup materials

Step 2: Waste Containment

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Do not allow this compound to enter sewers or surface and ground water.[1][2] Collect liquid waste in a sealed, leak-proof container that is appropriately labeled.

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-resistant sharps container designated for chemical waste.

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The chemical name: "this compound (Pemigatinib)"

  • The accumulation start date

  • The primary hazard(s) associated with the waste

Step 4: Storage and Disposal

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Spill Management Protocol

In the event of an this compound spill, follow these steps:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Wear a full set of protective gear, including gloves, a lab coat, and eye protection.

  • Contain the Spill:

    • For solid spills, carefully pick up the material mechanically.[1]

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[3]

  • Clean the Area: Decontaminate the spill area by scrubbing surfaces and equipment with alcohol.[3]

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of in a labeled hazardous waste container.[3]

Mechanism of Action: FGFR Inhibition

This compound, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). It primarily targets FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[4] Alterations in FGFR genes can act as oncogenic drivers, and by inhibiting these receptors, this compound can suppress the growth of tumors with these genetic alterations.[4]

FGFR_Inhibition_Pathway cluster_cell Tumor Cell cluster_drug FGFR FGFR1/2/3 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream_Signaling Activation Cell_Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes This compound This compound (Pemigatinib) This compound->FGFR Inhibits

Caption: this compound (Pemigatinib) inhibits FGFR1/2/3, blocking downstream signaling pathways and reducing tumor cell proliferation.

Experimental Workflow for Waste Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Start This compound Waste Generated Segregate Segregate at Point of Generation Start->Segregate Solid Solid Waste Container Segregate->Solid Liquid Liquid Waste Container Segregate->Liquid Sharps Sharps Container Segregate->Sharps Label Label All Containers Correctly Solid->Label Liquid->Label Sharps->Label Store Store in Designated Secure Area Label->Store Arrange_Pickup Arrange Pickup by Licensed Hazardous Waste Vendor Store->Arrange_Pickup End Proper Disposal Complete Arrange_Pickup->End

Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Handling Guide for INCB054828 (Pemigatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of INCB054828, a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various handling scenarios.

Task Required Personal Protective Equipment
Handling Intact Oral or Ready-to-Use Dosage Forms Single pair of chemotherapy gloves.[1]
Compounding, Weighing, and Preparing Solutions Double chemotherapy gloves, disposable gown, safety goggles with side-shields, and a suitable respirator.[1][2]
Administering Injections (IM/SC/IV) Double chemotherapy gloves, disposable gown, and a face shield or mask combo.[1]
Cleaning and Decontamination Full personal protective equipment, including double gloves, a gown, and eye protection.[2][3]
Handling Patient Excreta (within 48-72 hours of administration) Gloves.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[3]
Skin Contact Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. A physician should be consulted.[3]
Eye Contact Immediately flush the eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Promptly seek medical attention.[2][3]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal cluster_spill Accidental Spill Response prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator) weigh Weigh Compound in a Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Conduct Experiment Following Protocol dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_sharps Dispose of Contaminated Sharps in Puncture-Resistant Container decontaminate->dispose_sharps dispose_waste Dispose of Contaminated PPE and Materials in Designated Hazardous Waste Container dispose_sharps->dispose_waste evacuate Evacuate and Secure the Area spill_ppe Don Full PPE evacuate->spill_ppe contain Contain the Spill with Absorbent Material spill_ppe->contain cleanup Clean the Area with Soap and Water contain->cleanup spill_dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->spill_dispose

Safe Handling and Disposal Workflow for this compound

Accidental Release Measures: In the event of a spill, ensure adequate ventilation and evacuate personnel to safe areas.[2][3] Use full personal protective equipment.[2][3] Prevent the substance from entering drains or water courses.[2][3] Absorb the spill with a liquid-binding material and decontaminate surfaces.[2]

Fire Fighting: For fires involving this compound, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[2][3] Firefighters should wear self-contained breathing apparatus and protective clothing.[2][3]

Handling and Storage: While specific storage temperatures are not detailed in the safety data sheets, it is prudent to store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal: All waste materials contaminated with this compound, including disposable PPE, should be collected in designated, sealed containers for hazardous waste and disposed of according to institutional and local regulations for cytotoxic agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.